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  • Product: 1-(5-Fluoropyrazin-2-yl)ethanone

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 1-(5-Fluoropyrazin-2-yl)ethanone: A Comprehensive Technical Guide

Executive Summary The functionalization of N-heterocycles with fluorine atoms is a cornerstone strategy in modern drug discovery, designed to improve metabolic stability, modulate pKa, and enhance lipophilicity. 1-(5-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of N-heterocycles with fluorine atoms is a cornerstone strategy in modern drug discovery, designed to improve metabolic stability, modulate pKa, and enhance lipophilicity. 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2)[1] is a highly valuable, electron-deficient fluorinated building block. Its dual functionality—a reactive acetyl group and a stable but substitution-susceptible fluoropyrazine core—makes it an ideal precursor for synthesizing complex kinase inhibitors and CNS-active agents.

This whitepaper provides an authoritative, peer-grounded evaluation of the synthetic pathways for 1-(5-fluoropyrazin-2-yl)ethanone, detailing the mechanistic causality, self-validating experimental protocols, and comparative scalability of the two most viable routes.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of 1-(5-fluoropyrazin-2-yl)ethanone can be approached via two distinct disconnections, depending on the availability of starting materials and the desired scale of production.

  • Pathway A (De Novo Acylation): Utilizes a palladium-catalyzed, copper-cocatalyzed Stille coupling starting from commercially available 2-bromo-5-fluoropyrazine (CAS: 1209459-10-8)[2]. This route forms the C-C bond of the acetyl group via an enol ether intermediate.

  • Pathway B (Late-Stage Fluorination): Employs a Nucleophilic Aromatic Substitution (SNAr) via a Halogen Exchange (Halex) reaction[3]. This route starts from 1-(5-chloropyrazin-2-yl)ethanone (CAS: 160252-31-3)[], substituting the chlorine atom with fluorine.

G SM1 2-Bromo-5-fluoropyrazine (CAS: 1209459-10-8) Target 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) SM1->Target Pathway A: Cu-Stille Coupling 1. Tributyl(1-ethoxyvinyl)tin, Pd/Cu 2. HCl (aq) SM2 1-(5-Chloropyrazin-2-yl)ethanone (CAS: 160252-31-3) SM2->Target Pathway B: Halex SNAr KF, DMSO, 120°C

Overall retrosynthetic workflow for 1-(5-fluoropyrazin-2-yl)ethanone.

Mechanistic Insights and Causality (E-E-A-T)

Pathway A: The Necessity of Copper in the Stille Coupling

The standard Stille coupling often fails or proceeds sluggishly when applied to highly electron-deficient heteroaromatics like pyrazines. The causality behind this failure lies in the rate-limiting transmetalation step. As demonstrated in foundational studies on pyrazine acylation, the addition of Copper(I) Iodide (CuI) is not merely an optimization; it is a mechanistic necessity[5].

Causality: CuI facilitates a rapid pre-transmetalation with tributyl(1-ethoxyvinyl)tin to form a highly nucleophilic organocopper intermediate. This species undergoes transmetalation with the oxidative addition complex (Ar-Pd-Br) orders of magnitude faster than the native organostannane[5]. Following reductive elimination, the resulting 1-ethoxyvinyl pyrazine is easily hydrolyzed to the target ketone.

G A Pd(0) Catalyst B Oxidative Addition (2-Bromo-5-fluoropyrazine) A->B C Pd(II) Intermediate (Ar-Pd-Br) B->C D Transmetalation (CuI + Organotin -> Cu-Enol Ether) C->D CuI accelerates transmetalation E Reductive Elimination D->E E->A Catalyst Regeneration F Enol Ether Intermediate E->F G Acidic Hydrolysis (HCl) F->G H Target Ketone G->H

Catalytic cycle of the Cu-cocatalyzed Stille coupling highlighting the transmetalation bottleneck.

Pathway B: Electronic Activation in the Halex Reaction

The Halex (Halogen Exchange) reaction relies on the nucleophilic aromatic substitution (SNAr) paradigm[3]. Pyrazines are inherently electron-deficient, but unactivated chloropyrazines require extreme temperatures (>180 °C) for fluorination.

Causality: In 1-(5-chloropyrazin-2-yl)ethanone, the acetyl group at the C2 position exerts a strong mesomeric (-M) and inductive (-I) effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring. The C5 position becomes highly electrophilic, stabilizing the anionic Meisenheimer complex during the attack by the fluoride ion. This allows the reaction to proceed at a much milder 120 °C.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Copper-Cocatalyzed Stille Coupling

This protocol is optimized for bench-scale discovery chemistry where high yield and functional group tolerance are prioritized over atom economy.

Step-by-Step Procedure:

  • System Purging: Charge an oven-dried Schlenk flask with 2-bromo-5-fluoropyrazine (1.0 equiv, 10 mmol)[2], PdCl2(PPh3)2 (0.05 equiv, 5 mol%)[5], and CuI (0.15 equiv, 15 mol%)[5]. Evacuate and backfill with ultra-pure N2 three times.

  • Reagent Addition: Add anhydrous Toluene (30 mL) followed by tributyl(1-ethoxyvinyl)tin (1.2 equiv, 12 mmol) via syringe.

  • Coupling: Heat the reaction mixture to 100 °C for 8 hours.

  • Hydrolysis: Cool the mixture to room temperature. Add 2M HCl (aq) (15 mL) and stir vigorously for 2 hours to hydrolyze the enol ether intermediate.

  • Workup & Purification: Neutralize the biphasic mixture with saturated NaHCO3. Extract with Dichloromethane (3 x 20 mL). To remove toxic organotin byproducts, stir the combined organic layers with aqueous KF (10% w/w) for 30 minutes (precipitates insoluble polymeric tin fluorides). Filter through Celite, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating Quality Control:

  • In-Process: LC-MS prior to HCl addition must show the enol ether mass

    
    .
    
  • Final Product:

    
    H NMR (
    
    
    
    ) will validate success via a sharp, highly deshielded singlet at ~2.65 ppm corresponding to the newly formed acetyl methyl group.
Protocol B: Nucleophilic Aromatic Fluorination (Halex)

This protocol is designed for process-scale synthesis, prioritizing atom economy and avoiding heavy metal toxicity.

Step-by-Step Procedure:

  • Reagent Preparation: Spray-dried Potassium Fluoride (KF) (3.0 equiv, 30 mmol) must be dried under vacuum at 150 °C for 4 hours prior to use to ensure absolute anhydrous conditions[3].

  • Reaction Assembly: In a sealed pressure tube, combine 1-(5-chloropyrazin-2-yl)ethanone (1.0 equiv, 10 mmol)[], anhydrous KF, and Tetraphenylphosphonium bromide (

    
    , 0.1 equiv) as a phase-transfer catalyst.
    
  • Solvent & Heating: Suspend the mixture in anhydrous DMSO (20 mL). Seal the tube and heat to 120 °C behind a blast shield for 6 hours.

  • Workup: Cool to room temperature. Quench by pouring into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer extensively with brine (5 x 20 mL) to remove DMSO. Dry over Na2SO4 and concentrate under reduced pressure.

Self-Validating Quality Control:

  • In-Process: TLC monitoring (UV 254 nm) will show the consumption of the starting material.

  • Final Product:

    
    F NMR is the absolute validator for this pathway. The displacement of chlorine by fluorine will yield a characteristic, sharp 
    
    
    
    F singlet (typically between -80 to -95 ppm, depending on the internal standard), confirming successful halogen exchange.

Quantitative Data Presentation

The following table summarizes the quantitative metrics and strategic trade-offs between the two synthetic pathways, allowing researchers to select the optimal route based on their laboratory's capabilities.

MetricPathway A: Cu-Stille CouplingPathway B: Halex SNAr
Starting Material 2-Bromo-5-fluoropyrazine[2]1-(5-Chloropyrazin-2-yl)ethanone[]
Atom Economy Low (Generates tributyltin waste)High (Generates KCl byproduct)
Scalability Bench-scale (Limited by tin toxicity)Pilot/Process-scale
Estimated Yield 75 - 85%60 - 70%
Primary Challenge Stannane toxicity & rigorous purificationCompeting decomposition at high temp
Green Chemistry Poor (Heavy metals, hazardous waste)Moderate (Solvent intensive workup)

References

Sources

Exploratory

1-(5-Fluoropyrazin-2-yl)ethanone: Physicochemical Profiling and Application in Targeted DHODH Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated N-heterocycles has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(5-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated N-heterocycles has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(5-Fluoropyrazin-2-yl)ethanone is a highly specialized, electron-deficient building block increasingly utilized in the synthesis of next-generation bi-aryl therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and critical role in developing inhibitors targeting human dihydroorotate dehydrogenase (hDHODH)—a validated pathway for treating acute myeloid leukemia (AML), triple-negative breast cancer, and autoimmune disorders[1].

Physicochemical Profiling & Structural Data

Accurate structural and molecular weight data are foundational for stoichiometric calculations and analytical validation during drug development. The core metrics for 1-(5-fluoropyrazin-2-yl)ethanone are summarized below[2].

PropertyValue
Chemical Name 1-(5-Fluoropyrazin-2-yl)ethanone
CAS Registry Number 2748262-10-2
Molecular Weight 140.11 g/mol
Molecular Formula C₆H₅FN₂O
SMILES String CC(=O)c1cnc(F)cn1
Pharmacophore Class Fluorinated Heteroaryl Ketone

Mechanistic Rationale: The Fluoropyrazine Pharmacophore

The selection of 1-(5-fluoropyrazin-2-yl)ethanone over its non-fluorinated or phenyl analogs is driven by strict structure-activity relationship (SAR) requirements:

  • Inductive Electron Withdrawal: The highly electronegative fluorine atom exerts a strong inductive effect (-I) across the pyrazine ring. This reduces the basicity (pKa) of the adjacent nitrogen atoms, which minimizes off-target hERG binding and improves passive membrane permeability.

  • Metabolic Shielding: The C-F bond is significantly stronger than a C-H bond. Placing fluorine at the 5-position of the pyrazine ring effectively blocks cytochrome P450-mediated oxidative metabolism at that site, extending the biological half-life of the resulting drug candidate.

  • Bioisosterism in Binding Pockets: In the context of hDHODH inhibition, the fluoropyrazine moiety acts as a bioisostere for traditional carboxylic acid or phenolic groups, facilitating deep insertion into the lipophilic subsite 4 of the enzyme[1].

Synthetic Methodology: Derivatization to Bi-Aryl Scaffolds

To utilize 1-(5-fluoropyrazin-2-yl)ethanone in the synthesis of complex bi-aryl inhibitors, the acetyl group must first be activated. A standard, self-validating protocol for the


-bromination of the ketone is detailed below, adapted from established N-bromosuccinimide (NBS) methodologies[3].
Step-by-Step Protocol: -Bromination
  • Objective: Convert 1-(5-fluoropyrazin-2-yl)ethanone to 2-bromo-1-(5-fluoropyrazin-2-yl)ethanone to enable subsequent cross-coupling or cyclocondensation.

  • Causality of Reagents: NBS is selected over elemental bromine (

    
    ) to provide a controlled, low-concentration source of electrophilic bromine, preventing over-bromination. Dimethylformamide (DMF) is used as the solvent because its high dielectric constant stabilizes the polar transition state of the enolization process.
    

Procedure:

  • Initiation: Dissolve 1.0 equivalent of 1-(5-fluoropyrazin-2-yl)ethanone in anhydrous DMF (0.5 M concentration) under a nitrogen (

    
    ) atmosphere to prevent oxidative degradation.
    
  • Reagent Addition: Cool the reaction vessel to 0°C. Add 1.05 equivalents of NBS portion-wise. The slight excess ensures complete conversion without driving di-bromination.

  • Propagation: Allow the mixture to warm to 25°C and stir for 12–16 hours.

  • Quenching & Workup: Pour the mixture into ice-cold water. Wash with aqueous

    
     to reduce any residual active bromine species, preventing downstream toxicity or side reactions[3]. Extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation (Self-Validating Step): Confirm the success of the reaction via

    
    -NMR. The protocol is validated if the singlet corresponding to the acetyl methyl group (~2.6 ppm) disappears, replaced by a new, integrated two-proton singlet at ~4.5 ppm, corresponding to the 
    
    
    
    group.

SynthWorkflow A 1-(5-Fluoropyrazin-2-yl)ethanone (Starting Material) B Alpha-Bromination (NBS, DMF, 25°C) A->B C 2-Bromo-1-(5-fluoropyrazin-2-yl)ethanone (Electrophilic Intermediate) B->C D Cyclocondensation / Cross-Coupling (Boronate ester, Pd-cat) C->D E Bi-aryl DHODH Inhibitor (Target Scaffold) D->E

Caption: Synthetic workflow for generating bi-aryl DHODH inhibitors from the fluoropyrazine precursor.

Pharmacological Application: hDHODH Inhibition

Once integrated into a bi-aryl scaffold, the 5-fluoropyrazin-2-yl moiety plays a critical role in targeting human dihydroorotate dehydrogenase (hDHODH).

Mechanism of Action

hDHODH is a mitochondrial inner membrane enzyme that catalyzes the rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of L-dihydroorotate (DHO) to orotate (ORO)[1]. Rapidly dividing cancer cells (such as those in acute myelogenous leukemia) rely heavily on this de novo pathway rather than the pyrimidine salvage pathway[4].

By utilizing 1-(5-fluoropyrazin-2-yl)ethanone-derived compounds (e.g., bi-aryl amides or pyrazole derivatives), researchers can achieve sub-nanomolar inhibition of hDHODH[5]. The fluoropyrazine ring specifically interacts with the lipophilic subsite 4 (created by Val134 and Val143) of the enzyme[1]. This blockade induces pyrimidine starvation, leading to cell cycle arrest, reactivation of myeloid differentiation, and ultimately apoptosis in oncogenic cell lines[6].

DHODHPathway A L-Dihydroorotate (DHO) E Human DHODH Enzyme (Mitochondrial Inner Membrane) A->E B Orotate (ORO) C UMP / Pyrimidine Biosynthesis (Cancer Cell Proliferation) B->C Downstream D Fluoropyrazine-based DHODH Inhibitor D->E Subsite 4 Blockade E->B Oxidation

Caption: Mechanism of hDHODH inhibition by fluoropyrazine derivatives in pyrimidine biosynthesis.

References

  • ChemSrc. "1-(5-Fluoropyrazin-2-yl)ethan-1-one - CAS Number and Physicochemical Properties." ChemSrc Database. Available at: [Link]

  • Google Patents. "WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors." WIPO Patent Database.
  • Google Patents. "US12162877B2 - Human dihydroorotate dehydrogenase (hDHODH) inhibitors and their use in targeting oncological diseases sensitive to pyrimidine starvation." US Patent Database.
  • Journal of Medicinal Chemistry. "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." ACS Publications. Available at:[Link]

  • Google Patents. "N-acryloylmorpholine derivatives as keap1 modulators and uses thereof." WIPO Patent Database.
  • Justia Patents. "Use of a DHODH inhibitor in combination with an inhibitor of pyrimidine salvage." Justia. Available at:[Link]

Sources

Foundational

The Mechanistic Profile of 1-(5-Fluoropyrazin-2-yl)ethanone: Chemical Reactivity and Pharmacological Integration

Executive Summary In modern medicinal chemistry, 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) [1] is not a finished pharmaceutical agent, but rather a highly versatile, fluorinated heteroaryl building block. Ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) [1] is not a finished pharmaceutical agent, but rather a highly versatile, fluorinated heteroaryl building block. Therefore, its "mechanism of action" (MoA) must be understood through a dual-paradigm framework:

  • Chemical Mechanism of Action : The intrinsic electronic properties that dictate its synthetic reactivity, enabling the construction of complex molecular architectures.

  • Biological Mechanism of Action (Pharmacophore Integration) : How the 5-fluoropyrazin-2-yl moiety, once integrated into a drug scaffold, modulates target binding and downstream cellular signaling.

This whitepaper details the chemical reactivity profile of 1-(5-fluoropyrazin-2-yl)ethanone and explores its critical role in synthesizing advanced therapeutics, including Dihydroorotate Dehydrogenase (DHODH) inhibitors and Keap1-Nrf2 modulators.

Part 1: Molecular Architecture & Chemical Mechanism of Action

The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The strategic placement of a fluorine atom at the C5 position and an acetyl group at the C2 position creates a highly polarized, dual-reactive system.

Nucleophilic Aromatic Substitution (SNAr) at C5

The fluorine atom serves as an exceptional leaving group in SNAr reactions. The electron-withdrawing acetyl group (which sits in a para-like relationship to the C5 position across the conjugated pi-system) synergizes with the pyrazine nitrogens to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C5 carbon highly susceptible to nucleophilic attack by amines, thiols, and alkoxides. The reaction proceeds via a stabilized Meisenheimer complex intermediate.

Alpha-Carbon Enolization at C2

The acetyl group provides a secondary site for reactivity. Under acidic or basic catalysis, the alpha-protons can undergo enolization, facilitating condensation reactions. This pathway is frequently utilized to construct fused or appended heterocycles, such as pyrazoles or pyrimidines, extending the molecular scaffold.

ReactivityMap A 1-(5-Fluoropyrazin-2-yl)ethanone B C5 Position (SNAr Reactivity) A->B Electrophilic Center C C2 Acetyl Group (Condensation) A->C Alpha-Protons D Nucleophilic Attack (Amines/Thiols) B->D Base (DIPEA) E Enolization & Electrophilic Attack C->E Acid/Base Catalysis F Keap1 Modulators D->F Target Synthesis G DHODH Inhibitors E->G Target Synthesis

Chemical reactivity map of 1-(5-fluoropyrazin-2-yl)ethanone showing dual synthetic pathways.

Part 2: Biological Mechanism of Action (Pharmacophore Integration)

When 1-(5-fluoropyrazin-2-yl)ethanone is utilized to synthesize active pharmaceutical ingredients (APIs), the resulting structural motifs exhibit potent biological MoAs. The pyrazine nitrogens act as critical hydrogen-bond acceptors, while the fluorine atom modulates lipophilicity and metabolic stability.

Case Study 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives synthesized from this building block are utilized as potent bi-aryl DHODH inhibitors [2]. DHODH is a mitochondrial enzyme critical for de novo pyrimidine biosynthesis.

  • Binding Mechanism : The pyrazine core engages in specific non-covalent interactions within the ubiquinone-binding pocket of the DHODH enzyme.

  • Systemic Effect : Inhibition blocks the reduction of ubiquinone, directly depleting intracellular uridine monophosphate (UMP). This metabolic starvation arrests highly proliferating cells (such as autoreactive T-cells) in the G1 phase of the cell cycle, yielding a profound immunosuppressive and anti-inflammatory effect.

BiologicalPathway A Pyrazine-Derived Inhibitor B DHODH Enzyme (Mitochondrial Inner Membrane) A->B High-Affinity Binding C Ubiquinone Reduction (Blocked) B->C Competitive Inhibition D De Novo Pyrimidine Synthesis (Halted) C->D UMP Depletion E Lymphocyte Proliferation (Arrested in G1 Phase) D->E Immunomodulation

Biological mechanism of action for DHODH inhibitors derived from the fluoropyrazine scaffold.

Case Study 2: Keap1-Nrf2 Modulation

N-acryloylmorpholine derivatives incorporating the fluoropyrazine core act as Keap1 modulators [3]. Keap1 is an intracellular sensor for oxidative stress. By binding to Keap1, these pyrazine derivatives prevent the ubiquitination and subsequent proteasomal degradation of Nrf2. Nrf2 is then free to translocate to the nucleus and activate antioxidant response elements (ARE), upregulating cytoprotective genes. Additionally, related pyrazine derivatives have found utility in agricultural chemistry as pyrone compounds for pest control [4].

Part 3: Experimental Methodologies & Self-Validating Protocols

To leverage the chemical MoA of 1-(5-fluoropyrazin-2-yl)ethanone, precise control over reaction conditions is required. Below is a self-validating protocol for functionalizing the C5 position.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Objective : To synthesize 1-(5-(alkylamino)pyrazin-2-yl)ethanone derivatives.

  • Step 1: Reagent Preparation : Dissolve 1-(5-fluoropyrazin-2-yl)ethanone (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a highly polar aprotic solvent. It stabilizes the transition state of the Meisenheimer complex formed during SNAr, significantly accelerating the reaction kinetics compared to protic solvents.

  • Step 2: Base Addition : Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the hydrogen fluoride (HF) byproduct generated during the reaction, preventing the protonation (and thus deactivation) of the incoming amine nucleophile, without competing for the electrophilic C5 carbon.

  • Step 3: Nucleophile Addition : Cool the reaction vessel to 0°C. Add the primary amine (1.2 equiv) dropwise, then allow the reaction to slowly warm to room temperature (25°C).

    • Causality: The reaction is highly exothermic due to the extreme electrophilicity of the fluoropyrazine. Initiating the reaction at 0°C prevents thermal degradation of the starting material and limits potential side reactions (e.g., aldol condensation at the acetyl group).

  • Step 4: Self-Validating Monitoring (LC-MS) : After 2 hours, sample the reaction.

    • Validation: The system is validated by observing the complete disappearance of the starting material mass (m/z 140.1 [M+H]+) and the appearance of the target product mass. If starting material persists, the reaction requires gentle heating (up to 40°C) rather than additional reagents, indicating steric hindrance of the nucleophile.

  • Step 5: Workup and Isolation : Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: NaHCO₃ neutralizes any residual acidic species. EtOAc efficiently partitions the organic product, while the specialized 5% LiCl wash is strictly required to pull residual DMF out of the organic phase and into the aqueous phase, ensuring high purity of the isolated intermediate.

Part 4: Quantitative Reactivity Data

The chemical MoA is highly dependent on the nature of the nucleophile. The table below summarizes the quantitative reactivity profile of 1-(5-fluoropyrazin-2-yl)ethanone under standard SNAr conditions.

Nucleophile TypeRepresentative ReagentEquivalentsTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine Methylamine (in THF)1.20 → 252.0>90%
Secondary Cyclic Amine Morpholine1.5254.085%
Aromatic Amine Aniline2.08012.060%
Thiolate Sodium methanethiolate1.101.0>95%

Note: Aromatic amines require elevated temperatures due to the delocalization of their lone pair, which reduces their nucleophilicity compared to aliphatic amines.

References

  • [4] "WO2011049150A1 - Pyrone compound and its use for pest control", Google Patents. URL: Verify Source

  • [2] "WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors", Google Patents. URL: Verify Source

  • [3] "N-acryloylmorpholine derivatives as keap1 modulators and uses thereof", Google Patents. URL: Verify Source

  • [1] "南京药石科技股份有限公司公司信息 - ChemicalBook", ChemicalBook. URL: Verify Source

Sources

Exploratory

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: A Key Building Block for Research and Drug Development

Introduction: The Strategic Role of Fluorinated Pyridines 1-(5-Fluoropyridin-2-yl)ethanone is a fluorinated heterocyclic ketone that has emerged as a critical building block in the landscape of medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Pyridines

1-(5-Fluoropyridin-2-yl)ethanone is a fluorinated heterocyclic ketone that has emerged as a critical building block in the landscape of medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and biological properties.[1][2] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide offers a self-validating system of information, presenting a comprehensive overview of the commercial sourcing, technical specifications, safety protocols, and synthetic applications of 1-(5-Fluoropyridin-2-yl)ethanone.

Commercial Sourcing and Procurement

The accessibility of starting materials is a cornerstone of efficient research and development. 1-(5-Fluoropyridin-2-yl)ethanone is readily available from a range of global chemical suppliers, typically with a purity of 97% or higher. Pricing is variable and contingent upon the supplier, quantity, and purity grade.

Table 1: Representative Commercial Suppliers and Pricing

SupplierPurityRepresentative Pricing (USD)
Sigma-Aldrich (via BLD Pharmatech)97%Pricing available upon request
Sigma-Aldrich (via PharmaBlock)97%Pricing available upon request
Sunway Pharm Ltd97%$16 (100mg), $53 (1g), $243 (5g)[3]
Avantor (via Apollo Scientific)98%£70.40 (100mg), £117.00 (1g), £519.00 (5g)[4]
ChemicalBook Aggregated Listings99%~$1.10/g to $1.00/kg (Varies by supplier)[5]

Disclaimer: The prices listed are for illustrative purposes and are subject to change. Researchers should contact suppliers directly for current quotations and to inquire about institutional or bulk pricing.[6]

Technical Data and Physicochemical Properties

A comprehensive understanding of a compound's properties is paramount for its effective use in synthesis and experimentation. The key physicochemical data for 1-(5-Fluoropyridin-2-yl)ethanone are summarized below.

Table 2: Physicochemical Properties of 1-(5-Fluoropyridin-2-yl)ethanone

PropertyValueSource(s)
CAS Number 915720-54-6[5][6][7]
Molecular Formula C₇H₆FNO[4][7]
Molecular Weight 139.13 g/mol [4][7]
Appearance Colorless to yellow liquid, semi-solid, or solid[6]
Boiling Point 193 °C[7]
Flash Point 71 °C[7]
Density ~1.175 g/cm³[7]
Purity Typically ≥97%[6]
Storage Conditions Store under an inert atmosphere at 2-8°C or controlled room temperature[6]
InChI Key VSPHPRHMHNAYBJ-UHFFFAOYSA-N[6]

Safety, Handling, and Storage

Prudent laboratory practice necessitates adherence to established safety protocols. 1-(5-Fluoropyridin-2-yl)ethanone is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Protocol 1: Standard Handling Procedure

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.

  • Dispensing: For solid forms, use a spatula in a draft-free environment. For liquids, use a calibrated pipette or syringe.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, under an inert atmosphere as recommended.[6]

Applications in Medicinal Chemistry and Drug Discovery

The 5-fluoropyridine moiety is a privileged scaffold in modern drug design. Its incorporation can lead to improved metabolic stability and enhanced binding interactions. The ketone functionality of 1-(5-Fluoropyridin-2-yl)ethanone serves as a versatile synthetic handle for elaboration into more complex molecular architectures.[8] For example, the related (5-fluoropyridin-2-yl)oxy moiety is a core component of MK-6096, a dual orexin receptor antagonist developed for the treatment of insomnia.[9] This highlights the utility of this chemical class in accessing novel therapeutic agents.

Synthetic Considerations

While detailed synthetic procedures for 1-(5-Fluoropyridin-2-yl)ethanone are proprietary to commercial suppliers, a plausible retrosynthetic analysis can be constructed based on established organometallic chemistry. A common and effective strategy for the synthesis of acylpyridines involves the acylation of a pyridyl organometallic species.

A proposed synthetic pathway could commence with the commercially available 2-bromo-5-fluoropyridine. This precursor can undergo a lithium-halogen exchange at low temperatures, followed by quenching the resulting pyridyl-lithium species with a suitable acetylating agent like N,N-dimethylacetamide to yield the target ketone.[7][10]

Workflow and Visualization

To ensure project efficiency, a structured workflow for sourcing and utilizing research chemicals is essential.

procurement_workflow cluster_request Phase 1: Research & Sourcing cluster_purchase Phase 2: Procurement & Logistics cluster_receive Phase 3: Verification & Use A Identify Synthetic Need for 1-(5-Fluoropyridin-2-yl)ethanone B Query Supplier Databases (e.g., Sigma-Aldrich, Guidechem) A->B C Evaluate Suppliers (Purity, Price, Lead Time) B->C D Select Preferred Vendor C->D E Generate & Approve Purchase Order D->E F Place Order with Supplier E->F G Track Shipment F->G H Receive & Log Compound G->H I Quality Control Verification (e.g., NMR, LC-MS) H->I J Release for Experimental Use I->J

Caption: A streamlined workflow for the procurement and verification of research chemicals.

Conclusion

1-(5-Fluoropyridin-2-yl)ethanone stands as a valuable and readily accessible chemical tool for professionals in drug discovery and development. Its fluorinated pyridine core offers a strategic advantage for modulating molecular properties, while the ketone handle provides a gateway for diverse synthetic transformations. This guide provides a comprehensive and actionable framework for sourcing, handling, and strategically implementing this key building block in research endeavors.

References

  • 1-(5-Fluoropyridin-2-yl)ethanone , Package: 100mg , Laibo Chem. (n.d.). Orion Cientific. Retrieved March 7, 2026, from [Link]

  • Jeschke, P. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8339-8371. [Link]

  • Cox, C. D., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415-424. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Li, Y., et al. (2017). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 7(57), 35975-35979. [Link]

  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Solubility of 1-(5-Fluoropyrazin-2-yl)ethanone in Common Laboratory Solvents

Disclaimer: As of the latest literature review, specific experimental solubility data for 1-(5-Fluoropyrazin-2-yl)ethanone is not publicly available. This guide, therefore, provides a comprehensive theoretical solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, specific experimental solubility data for 1-(5-Fluoropyrazin-2-yl)ethanone is not publicly available. This guide, therefore, provides a comprehensive theoretical solubility profile based on first principles of physical organic chemistry and data from structurally similar analogues. Furthermore, a detailed experimental protocol is provided for researchers to determine the precise solubility in their laboratories.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For researchers in drug development, a comprehensive understanding of a compound's solubility in various solvents is paramount for formulation development, purification, and various in vitro and in vivo assays. This guide focuses on 1-(5-Fluoropyrazin-2-yl)ethanone, a fluorinated pyrazine derivative of potential interest in medicinal chemistry.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a fundamental concept for predicting solubility.[1]

Structural Analysis of 1-(5-Fluoropyrazin-2-yl)ethanone

To predict the solubility of 1-(5-Fluoropyrazin-2-yl)ethanone, we must first analyze its structure:

  • Pyrazine Ring: The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, increasing the polarity of the molecule. Pyrazine itself is soluble in water and organic solvents.[2]

  • Fluorine Atom: The fluorine atom is highly electronegative and can participate in dipole-dipole interactions. Its presence can increase the polarity of the molecule but can also lower its ability to act as a hydrogen bond donor.

  • Ethanone Group: The acetyl group (-C(O)CH₃) contains a polar carbonyl group which can act as a hydrogen bond acceptor.

Overall, 1-(5-Fluoropyrazin-2-yl)ethanone is expected to be a moderately polar compound.

Comparison with Structural Analogues

To further refine our solubility predictions, we can compare the target compound with its commercially available pyridine and pyrimidine analogues.

Property1-(5-Fluoropyrazin-2-yl)ethanone (Predicted)1-(5-Fluoropyridin-2-yl)ethanone[3][4][5][6][7]1-(5-Fluoropyrimidin-2-yl)ethanone[8]
CAS Number Not Available915720-54-6905587-44-2
Molecular Formula C₆H₅FN₂OC₇H₆FNOC₆H₅FN₂O
Molecular Weight ~140.12 g/mol 139.13 g/mol 140.12 g/mol
Predicted LogP ~0.8 - 1.2~1.85[9]~0.8[10]
Hydrogen Bond Acceptors 3 (2 N atoms, 1 O atom)2 (1 N atom, 1 O atom)3 (2 N atoms, 1 O atom)
Hydrogen Bond Donors 000
Physical Form Likely a solid at room temperatureLiquid or Semi-Solid or Solid[7]Yellow to Brown Solid[8]

The additional nitrogen atom in the pyrazine ring compared to the pyridine analogue is expected to increase its polarity and potential for hydrogen bonding, suggesting it might have slightly better solubility in polar solvents. The pyrimidine analogue is the closest in terms of elemental composition and predicted LogP.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis and comparison with its analogues, the following qualitative solubility profile for 1-(5-Fluoropyrazin-2-yl)ethanone is proposed:

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe polar nature of the pyrazine ring and the carbonyl group should allow for favorable interactions with protic solvents capable of hydrogen bonding. Solubility in water is likely to be limited due to the aromatic ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Ethyl AcetateSolubleThese solvents can engage in strong dipole-dipole interactions with the polar functionalities of the molecule. DMSO and DMF are expected to be very good solvents.
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. Some limited solubility might be observed in moderately nonpolar solvents like diethyl ether.

Experimental Determination of Solubility: A Practical Guide

The most reliable method for determining the solubility of a compound is through experimentation. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

The Shake-Flask Method: An Overview

This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid of 1-(5-Fluoropyrazin-2-yl)ethanone to a known volume of solvent B Seal the container A->B C Agitate at a constant temperature (e.g., 24-72 hours) B->C D Centrifuge the sample C->D E Filter the supernatant through a chemically inert filter (e.g., PTFE) D->E G Analyze the filtrate using HPLC-UV E->G F Prepare a calibration curve with known concentrations F->G H Determine the concentration of the dissolved compound G->H

Workflow for the Shake-Flask Solubility Determination Method.
Detailed Experimental Protocol

Materials:

  • 1-(5-Fluoropyrazin-2-yl)ethanone

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(5-Fluoropyrazin-2-yl)ethanone to a glass vial. An amount that is visibly in excess after equilibration is sufficient.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[1]

  • Phase Separation:

    • After equilibration, visually inspect the vials to ensure that excess solid is still present.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.[1]

  • Quantification via HPLC:

    • Prepare a series of standard solutions of 1-(5-Fluoropyrazin-2-yl)ethanone of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered sample solution into the HPLC.

    • Determine the concentration of the compound in the sample by using the calibration curve.[11]

Data Presentation

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Conclusion

While experimental data for the solubility of 1-(5-Fluoropyrazin-2-yl)ethanone is currently unavailable, a theoretical assessment based on its molecular structure and comparison with its pyridine and pyrimidine analogues suggests it is a moderately polar compound. It is predicted to be soluble in polar aprotic solvents, sparingly soluble to soluble in polar protic solvents, and poorly soluble in nonpolar solvents. For definitive quantitative data, the provided shake-flask experimental protocol offers a reliable method for its determination. This information is crucial for the advancement of research and development involving this compound.

References

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(5-Fluoropyrazin-2-yl)ethanone: A Technical Guide

Executive Summary Fluorinated heterocycles are cornerstones of modern medicinal chemistry, offering unique metabolic stability, lipophilicity, and bioisosteric properties. Among these, 1-(5-Fluoropyrazin-2-yl)ethanone (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated heterocycles are cornerstones of modern medicinal chemistry, offering unique metabolic stability, lipophilicity, and bioisosteric properties. Among these, 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) emerges as a highly versatile, bifunctional building block[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties and maps out field-proven, self-validating protocols for its derivatization. By understanding the underlying electronic causality of this scaffold, scientists can rapidly deploy it in fragment-based drug discovery (FBDD) and library generation.

Physicochemical & Structural Profile

To effectively deploy 1-(5-Fluoropyrazin-2-yl)ethanone in drug discovery campaigns, scientists must first understand its baseline physicochemical metrics. The presence of the highly electronegative fluorine atom adjacent to the pyrazine nitrogen significantly alters the electronic landscape of the molecule, while the acetyl group provides a distinct, orthogonal vector for functionalization[2].

Table 1: Physicochemical Properties of 1-(5-Fluoropyrazin-2-yl)ethanone

PropertyValueImplication for Drug Design
CAS Number 2748262-10-2Unique identifier for procurement and registry[1].
Molecular Formula C6H5FN2OLow molecular weight (140.12 g/mol ) makes it an ideal FBDD starting point[2].
SMILES CC(=O)c1cnc(F)cn1Defines the para-relationship between the acetyl and fluoro groups.
Boiling Point 223.7 ± 35.0 °C (Pred.)Indicates moderate volatility; requires care during solvent evaporation[2].
Density 1.2 ± 0.1 g/cm³ (Pred.)Standard density profile for fluorinated nitrogenous aromatics[2].
TPSA 42.85 ŲExcellent membrane permeability profile; well within the Lipinski Rule of 5.
H-Bond Donors/Acceptors 0 / 3No donors, three acceptors (N, N, O), favoring interactions with kinase hinge regions.

Mechanistic Reactivity & Causality

The synthetic value of 1-(5-Fluoropyrazin-2-yl)ethanone lies in its orthogonal dual-reactivity. As an application scientist, I emphasize that successful library generation requires understanding why a molecule reacts the way it does, rather than just knowing how to react it.

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. The addition of the acetyl group at the 2-position exerts a strong electron-withdrawing effect via resonance, which synergizes with the inductive withdrawal of the fluorine atom at the 5-position. This renders the C5 carbon exceptionally electrophilic. Upon attack by a nucleophile, the resulting Meisenheimer complex is highly stabilized by the para-acetyl group and the adjacent pyrazine nitrogens, facilitating rapid and high-yielding displacement of the fluoride ion[3][4].

  • Carbonyl Functionalization: The acetyl group serves as a classic electrophile for reductive aminations, aldol condensations, or the synthesis of extended heterocycles (e.g., pyrazoles or imidazoles).

ReactivityMap Core 1-(5-Fluoropyrazin-2-yl)ethanone (Bifunctional Core) SNAr SNAr Pathway (C5-Fluorine Displacement) Core->SNAr N/O/S Nucleophiles (Base, Heat) Carbonyl Carbonyl Pathway (Acetyl Functionalization) Core->Carbonyl Amines/Hydrazines (Reductant/Acid) Amine 5-Aminopyrazines SNAr->Amine Ether 5-Alkoxypyrazines SNAr->Ether RedAm 1-(Pyrazin-2-yl)ethanamines Carbonyl->RedAm Hetero Extended Heterocycles (e.g., Pyrazoles) Carbonyl->Hetero

Divergent synthetic pathways of 1-(5-Fluoropyrazin-2-yl)ethanone exploiting its dual reactivity.

Experimental Workflows: Self-Validating Systems

Protocols must not only list steps but incorporate internal checkpoints to ensure scientific integrity and reproducibility.

Protocol A: Chemoselective SNAr with Primary Amines

Objective: Displace the C5-fluorine with an amine nucleophile while leaving the acetyl group intact. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. N,N-Dimethylformamide (DMF) is used as the solvent to stabilize the highly polar transition state of the SNAr reaction.

Step-by-Step Methodology:

  • Initiation: Dissolve 1-(5-Fluoropyrazin-2-yl)ethanone (1.0 eq) in anhydrous DMF (0.2 M). Add the primary amine (1.2 eq) and DIPEA (2.0 eq).

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere. The elevated temperature overcomes the activation energy barrier for the SNAr pathway[4].

  • In-Process Control (IPC) & Self-Validation: After 2 hours, sample the reaction. Analyze via 19F NMR. The starting material exhibits a characteristic fluorine signal around -80 to -85 ppm[3]. The complete disappearance of this signal confirms 100% conversion and validates the protocol without relying solely on LC-MS UV traces.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to efficiently remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

SNArWorkflow Start 1. Reaction Setup Substrate + Amine + DIPEA in DMF Heat 2. Thermal Activation Stir at 80°C for 2-4 hours Start->Heat Monitor 3. In-Process Control LC-MS & 19F NMR Monitoring Heat->Monitor Monitor->Heat Incomplete Workup 4. Aqueous Workup EtOAc Extraction, Brine Wash Monitor->Workup >95% Conversion Purify 5. Purification Silica Gel Flash Chromatography Workup->Purify Validate 6. Structural Validation Confirm loss of F-signal (~ -80 ppm) Purify->Validate

Standardized self-validating workflow for the SNAr derivatization of the fluoropyrazine core.

Protocol B: Reductive Amination of the Acetyl Group

Objective: Convert the ketone to a secondary or tertiary amine without defluorinating the pyrazine core. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reductant of choice. It is mild enough to selectively reduce the intermediate imine/iminium ion without reducing the electron-deficient fluoropyrazine ring or causing premature SNAr via hydride attack.

Step-by-Step Methodology:

  • Imine Formation: Combine the ketone (1.0 eq) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to control the mild exotherm.

  • Validation: Monitor via LC-MS. Look for the mass shift corresponding to the loss of oxygen and addition of the amine fragment, while ensuring the isotopic pattern or exact mass confirms the retention of the fluorine atom.

  • Quench & Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess reductant. Extract with dichloromethane, dry, and purify.

Conclusion

1-(5-Fluoropyrazin-2-yl)ethanone is a highly privileged scaffold. By understanding the electronic causality of its pyrazine core and employing self-validating analytical techniques like 19F NMR monitoring, researchers can harness its full potential in the rapid generation of diverse chemical libraries.

References

  • Title: Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Reactivity Profile of the Pyrazine Ring in 1-(5-Fluoropyrazin-2-yl)ethanone: A Comprehensive Technical Guide

Executive Summary 1-(5-Fluoropyrazin-2-yl)ethanone is a highly versatile, electron-deficient heterocyclic scaffold of significant value in medicinal chemistry and drug discovery. The synergistic electronic effects of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-(5-Fluoropyrazin-2-yl)ethanone is a highly versatile, electron-deficient heterocyclic scaffold of significant value in medicinal chemistry and drug discovery. The synergistic electronic effects of the pyrazine core, the C2-acetyl group, and the C5-fluoro substituent create a uniquely reactive system, primarily characterized by exceptionally rapid Nucleophilic Aromatic Substitution (S_NAr). This whitepaper details the mechanistic causality, orthogonal reactivity profiles, and validated experimental protocols for functionalizing this molecule.

Electronic Architecture and Mechanistic Causality

The reactivity of 1-(5-Fluoropyrazin-2-yl)ethanone is dictated by the profound electron deficiency of its pyrazine (1,4-diazine) core[1]. The nitrogen atoms in the ring act as powerful electron sinks, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and predisposing the ring to nucleophilic attack[1].

This inherent electrophilicity is exponentially amplified by two specific substituents:

  • The C5-Fluoro Group: Fluorine is the most electronegative element, exerting a strong inductive (-I) effect that highly polarizes the C5-F bond[2]. In S_NAr reactions, the addition of the nucleophile is typically the rate-determining step. The highly polarized C-F bond accelerates this addition, making fluorine a vastly superior leaving group compared to chlorine or bromine in highly deactivated aromatic systems[3].

  • The C2-Acetyl Group: The acetyl moiety exerts both inductive (-I) and resonance (-M) electron-withdrawing effects[4]. Because C2 is positioned para-like to C5 across the conjugated pyrazine system, the negative charge generated during the formation of the Meisenheimer complex is effectively delocalized onto the carbonyl oxygen. This dramatically lowers the activation energy required for the transition state.

G Molecule 1-(5-Fluoropyrazin-2-yl)ethanone Sub1 C5-Fluoro Group Strong -I Effect Molecule->Sub1 Sub2 C2-Acetyl Group Strong -M / -I Effects Molecule->Sub2 Sub3 Pyrazine Core π-Electron Deficient Molecule->Sub3 Mech1 Highly Polarized C-F Bond Accelerates Nu- Attack Sub1->Mech1 Mech2 Delocalization of Negative Charge (Meisenheimer Complex) Sub2->Mech2 Sub3->Mech2 Outcome Rapid S_NAr at C5 Position Mech1->Outcome Mech2->Outcome

Logical flow of electronic effects driving S_NAr reactivity at the C5 position.

Nucleophilic Aromatic Substitution (S_NAr) Profile

The dominant reaction pathway for 1-(5-Fluoropyrazin-2-yl)ethanone is S_NAr at the C5 position[2]. The substrate readily undergoes substitution with a broad spectrum of nucleophiles, including primary and secondary amines, alkoxides, and thiolates[3].

Because the system is so highly activated, reactions with strong nucleophiles (such as cyclic secondary amines like morpholine or piperidine) often proceed at room temperature without the need for transition-metal catalysis[3]. This metal-free coupling is highly advantageous in late-stage drug development, avoiding heavy metal contamination in the final Active Pharmaceutical Ingredient (API).

Table 1: Quantitative S_NAr Reactivity Profile for 1-(5-Fluoropyrazin-2-yl)ethanone

Nucleophile ClassRepresentative ReagentSolventTemp (°C)Time (h)Avg. Yield (%)
Cyclic Sec. AmineMorpholineDMF251 - 285 - 95
Primary AmineBenzylamineDMSO603 - 475 - 85
AlkoxideSodium MethoxideMeOH0 to 251>90
ThiolateThiophenol + K2CO3DMF25280 - 90
Anilines (Weak Nu)4-FluoroanilineNMP12012 - 1840 - 60

(Note: Data synthesized from standard reactivity profiles of 5-fluoropyrazine derivatives under metal-free conditions[3].)

Orthogonal Reactivity: The Acetyl Moiety

While the pyrazine ring dominates the electrophilic profile, the C2-acetyl group provides an orthogonal handle for structural diversification[4].

  • Heterocycle Formation: The acetyl group can undergo condensation with hydrazines to yield pyrazole derivatives, or with guanidines to form pyrimidines.

  • Reductive Amination: The ketone can be converted to a chiral amine via reductive amination. However, causality dictates that if basic/nucleophilic amines are used, the C5-fluoro group must either be displaced prior to reductive amination, or the reaction must be performed under carefully controlled acidic conditions (e.g., using NaBH(OAc)3) to suppress competing S_NAr at C5.

Validated Experimental Protocol: S_NAr with a Secondary Amine

To ensure scientific integrity and reproducibility, the following protocol describes the S_NAr of 1-(5-Fluoropyrazin-2-yl)ethanone with morpholine. This protocol is designed as a self-validating system.

Objective: Synthesis of 1-(5-morpholinopyrazin-2-yl)ethanone.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 1-(5-Fluoropyrazin-2-yl)ethanone in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophile's kinetic energy and reaction rate.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

  • Nucleophile Introduction: Dropwise add 1.1 equivalents of morpholine at 0 °C, then allow the reaction to warm to room temperature (25 °C).

  • Self-Validating Monitoring: Monitor the reaction via LC-MS after 1 hour.

    • Validation Metric: The starting material (m/z [M+H]+ = 141.1) should disappear, replaced by a single distinct product peak (m/z [M+H]+ = 208.2). The mass shift of +67 Da perfectly corresponds to the loss of fluorine (-19) and addition of the morpholine radical (+86).

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to completely remove residual DMF), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G Step1 1. Substrate Preparation Dissolve in DMF (0.2 M) Step2 2. Base & Nucleophile Add DIPEA, then Morpholine Step1->Step2 Step3 3. Reaction Monitoring Track via LC-MS (m/z +67 shift) Step2->Step3 Step4 4. Quench & Extraction Wash with 5% LiCl & Brine Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the S_NAr functionalization of the pyrazine core.

References
  • Title: Mechanochemical S N Ar between 2-fluoropyrazine 4 and nucleophiles Source: researchgate.net URL: [Link]

  • Title: Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review Source: researchgate.net URL: [Link]

  • Title: Electrochemical Synthesis of Acetylpyrazine Source: hep.com.cn URL: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of 1-(5-Fluoropyrazin-2-yl)ethanone

An In-depth Technical Guide to the Synthesis of 1-(5-Fluoropyrazin-2-yl)ethanone Authored by a Senior Application Scientist This document provides a comprehensive experimental protocol for the synthesis of 1-(5-Fluoropyr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(5-Fluoropyrazin-2-yl)ethanone

Authored by a Senior Application Scientist

This document provides a comprehensive experimental protocol for the synthesis of 1-(5-Fluoropyrazin-2-yl)ethanone, a key building block in medicinal chemistry. The protocol is designed for researchers and scientists in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for a successful and safe execution.

Introduction: Significance of 1-(5-Fluoropyrazin-2-yl)ethanone

Heterocyclic ketones are pivotal scaffolds in the development of novel therapeutic agents. Specifically, pyrazine-based molecules are integral to numerous biologically active compounds, including anti-tuberculosis, anti-tumor, and anti-viral drugs.[1] The target molecule, 1-(5-Fluoropyrazin-2-yl)ethanone, incorporates a fluorinated pyrazine ring, a common motif in modern pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The acetyl group provides a versatile handle for further chemical elaboration. This combination makes the title compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors for targeted cancer therapy, drawing parallels from the utility of similar building blocks like 2-fluoro-5-phenylpyrazine.[2]

This guide details a robust synthetic method involving a lithium-halogen exchange followed by acylation, a strategy chosen for its efficiency and reliability in functionalizing electron-deficient heterocycles.

Proposed Synthetic Pathway

The selected strategy involves a two-step, one-pot procedure starting from the commercially available 2-chloro-5-fluoropyrazine. The core transformation is a selective lithium-halogen exchange at the chloro-position, followed by quenching the resulting organolithium intermediate with an appropriate acetylating agent.

Reaction Scheme:

Mechanistic Rationale and Strategy

The synthesis hinges on the generation of a nucleophilic pyrazinyl anion from a halogenated precursor.

  • Choice of Precursor: 2-Chloro-5-fluoropyrazine[3][4] is an ideal starting material. The electron-withdrawing nature of the pyrazine nitrogens and the fluorine atom makes the ring system electron-deficient, facilitating nucleophilic attack and metal-halogen exchange.

  • Lithium-Halogen Exchange: This is a powerful method for creating carbon-carbon bonds in aromatic and heteroaromatic systems.[5] At low temperatures (-78 °C), n-butyllithium (n-BuLi), a potent organometallic base and nucleophile, preferentially exchanges with the chlorine atom over the more inert fluorine atom. This selectivity is crucial for the success of the reaction. The reaction is driven by the formation of the more stable pyrazinyl-lithium species.

  • Acylation: The highly reactive 5-fluoro-2-lithiopyrazine intermediate is then quenched with an electrophilic acetyl source. N,N-dimethylacetamide (DMA) is chosen as the acetylating agent. The organolithium reagent adds to the carbonyl carbon of DMA to form a stable tetrahedral intermediate. This intermediate is stable at low temperatures and only collapses to form the ketone upon aqueous workup, which prevents the common side reaction of over-addition that can occur with more reactive acylating agents like acetyl chloride.[6][7]

This pathway is favored over alternatives like Friedel-Crafts acylation, which is generally ineffective on electron-poor pyrazine rings, or transition-metal-catalyzed cross-couplings (e.g., Stille or Kumada), which would require the synthesis of more complex organometallic precursors.[8][9]

Quantitative Data Summary

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/MassDensity (g/mL)
2-Chloro-5-fluoropyrazine132.5210.01.01.33 g-
n-Butyllithium (2.5 M in hexanes)64.0611.01.14.4 mL~0.68
N,N-Dimethylacetamide (DMA)87.1215.01.51.58 mL0.94
Anhydrous Tetrahydrofuran (THF)72.11--50 mL0.889

Detailed Experimental Protocol

Pre-Reaction Setup:

  • All glassware (a 100 mL three-neck round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[6]

  • Maintain a positive pressure of inert gas throughout the experiment.

  • The reaction should be conducted in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Vessel Preparation: To the three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add 2-chloro-5-fluoropyrazine (1.33 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) via cannula or syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature during the addition of n-butyllithium to prevent side reactions.

  • Formation of the Organolithium Intermediate: Slowly add n-butyllithium (2.5 M solution in hexanes, 4.4 mL, 11.0 mmol) dropwise via syringe through the septum over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to a dark red or brown) indicates the formation of the lithiated intermediate. Stir the resulting solution at -78 °C for 1 hour.

  • Acylation (Quenching): In a separate, dry syringe, draw up N,N-dimethylacetamide (1.58 mL, 15.0 mmol). Add the DMA dropwise to the reaction mixture at -78 °C. The color of the solution may lighten.

  • Warming and Quenching: After the addition of DMA is complete, allow the reaction mixture to stir at -78 °C for another 30 minutes. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.

  • Aqueous Workup: Once at room temperature, cautiously quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product (a yellow to brown oil or solid) should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford 1-(5-Fluoropyrazin-2-yl)ethanone as the final product.

Experimental Workflow Diagram

G Figure 1. Experimental workflow for the synthesis of 1-(5-Fluoropyrazin-2-yl)ethanone. cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification setup_1 Oven-dry glassware setup_2 Assemble under N2/Ar setup_1->setup_2 setup_3 Add 2-chloro-5-fluoropyrazine & THF setup_2->setup_3 setup_4 Cool to -78 °C setup_3->setup_4 reaction_1 Add n-BuLi dropwise @ -78 °C (Stir 1h) setup_4->reaction_1 reaction_2 Add DMA dropwise @ -78 °C (Stir 30min) reaction_1->reaction_2 reaction_3 Warm to room temperature reaction_2->reaction_3 workup_1 Quench with sat. NH4Cl reaction_3->workup_1 workup_2 Extract with Ethyl Acetate workup_1->workup_2 workup_3 Wash, Dry, Concentrate workup_2->workup_3 workup_4 Purify via Column Chromatography workup_3->workup_4 final_product 1-(5-Fluoropyrazin-2-yl)ethanone workup_4->final_product

Caption: Figure 1. Experimental workflow for the synthesis.

Safety Precautions and Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric substance that can ignite spontaneously on contact with air and reacts violently with water.[10][11] It is also highly corrosive to skin and eyes.[12]

    • Handling: Always handle n-BuLi solutions under an inert atmosphere (nitrogen or argon) in a fume hood.[10][13] Use dry, clean glassware and syringes.

    • PPE: Wear a fire-retardant lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are often insufficient; use appropriate gloves for handling pyrophorics).[14]

    • Spills: In case of a small spill, cover with dry sand or another non-combustible absorbent material. Do not use water or a carbon dioxide fire extinguisher.[13]

  • Solvents (THF, Hexanes, Ethyl Acetate): These are flammable liquids. Keep away from ignition sources.[12] Handle in a well-ventilated fume hood.

  • Pyrazine Derivatives: Halogenated pyrazines can be harmful if swallowed, inhaled, or in contact with skin.[15][16] Avoid creating dust or aerosols and ensure adequate ventilation.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

    • Eye Contact: Flush with plenty of water for at least 15 minutes in an emergency eyewash station and seek immediate medical attention.[12]

    • Always know the location of the nearest safety shower, eyewash station, and fire extinguisher. Never work alone when handling highly reactive reagents like n-BuLi.[13]

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-fluoropyridine. [Link]

  • SynthiCo. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025). [Link]

  • Angene Chemical. Safety Data Sheet: 2-Bromopyrazine. (2024). [Link]

  • Royal Society of Chemistry. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. Stille Coupling. (2023). [Link]

  • University of California, Irvine. Experiment 19 – The Grignard Reaction. [Link]

  • Royal Society of Chemistry. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Al-Mustansiriyah Journal of Science. THE USE OF 2-ACETYL PYRAZINE AS A BASIC NUCLEOPHILE FOR THE PREPARATION OF NEW DERIVATIVES OF THE 5,6-DIHYDROPYRIDINE. [Link]

  • National Center for Biotechnology Information. Kumada–Grignard-type biaryl couplings on water. (2015). [Link]

  • MilliporeSigma. 1-(5-Fluoropyrimidin-2-yl)ethanone. [Link]

  • MilliporeSigma. 1-(5-Fluoropyridin-2-yl)ethanone. [Link]

  • MilliporeSigma. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6. [Link]

  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). [Link]

  • Hep Journals. Electrochemical Synthesis of Acetylpyrazine. (2021). [Link]

Sources

Application

Application Note: 1-(5-Fluoropyrazin-2-yl)ethanone as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and biological applications. Executive Summary In modern hit-to-lead and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and biological applications.

Executive Summary

In modern hit-to-lead and lead optimization campaigns, the selection of molecular building blocks dictates not only the synthetic tractability of a program but also the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the resulting drug candidates. 1-(5-Fluoropyrazin-2-yl)ethanone has emerged as a highly versatile, privileged scaffold in medicinal chemistry.

As an Application Scientist overseeing heterocyclic library design, I frequently utilize this compound because it offers two orthogonal functional handles: an electrophilic C5-fluorine for Nucleophilic Aromatic Substitution (SNAr) and a C2-acetyl group for reductive aminations, condensations, or heterocycle assembly. This guide dissects the physicochemical rationale behind its use, highlights its role in recent clinical and preclinical programs, and provides self-validating experimental protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

The design of 1-(5-fluoropyrazin-2-yl)ethanone is a masterclass in bioisosterism and electronic tuning. Incorporating nitrogen-rich heterocycles is a standard strategy to lower lipophilicity (LogP) and improve aqueous solubility. However, unsubstituted pyrazines are often rapidly oxidized by Cytochrome P450 (CYP) enzymes.

Why the 5-Fluoro Substitution? The introduction of a fluorine atom at the C5 position serves a dual purpose:

  • Metabolic Shielding: Fluorine is highly electronegative and forms a remarkably strong C-F bond (approx. 116 kcal/mol). This effectively blocks CYP-mediated oxidative metabolism at the most vulnerable hotspot of the pyrazine ring.

  • Electronic Activation: The synergistic electron-withdrawing effects of the two pyrazine nitrogens, the C2-acetyl group, and the C5-fluorine dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C5 position exceptionally primed for SNAr reactions under mild conditions.

Table 1: Comparative Physicochemical Properties

To understand its utility, we must compare it against its simpler precursors. The data below summarizes how the functional groups modulate the core properties.

PropertyPyrazine5-Fluoropyrazine1-(5-Fluoropyrazin-2-yl)ethanoneRationale for Medicinal Chemistry
Molecular Weight 80.09 g/mol 98.08 g/mol 140.11 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
cLogP (approx.) -0.260.150.50The fluorine and acetyl groups incrementally increase lipophilicity, tuning membrane permeability.
Topological Polar Surface Area 25.8 Ų25.8 Ų42.8 ŲThe ketone oxygen adds H-bond acceptor capacity, ideal for maintaining aqueous solubility.
Metabolic Hotspots C2, C3, C5, C6Reduced at C5Blocked at C2 and C5CYP450 oxidation is sterically and electronically hindered at key positions.

Key Applications in Drug Discovery

The orthogonal reactivity of this scaffold has been leveraged across multiple therapeutic areas, from immunology to oncology and agrochemicals.

A. Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a mitochondrial enzyme critical for de novo pyrimidine synthesis. Rapidly proliferating cells, such as autoreactive T-cells in autoimmune diseases or tumor cells in oncology, rely heavily on this pathway. 1-(5-fluoropyrazin-2-yl)ethanone has been utilized as a core building block to synthesize bi-aryl DHODH inhibitors [1]. The pyrazine core mimics natural substrate interactions within the ubiquinone-binding site of the enzyme, effectively halting pyrimidine production.

B. Keap1-Nrf2 Pathway Modulators

The Keap1-Nrf2 axis is a primary cellular defense mechanism against oxidative stress. Disrupting the Keap1-Nrf2 protein-protein interaction allows Nrf2 to translocate to the nucleus and transcribe antioxidant genes. Recent patents highlight the use of 1-(5-fluoropyrazin-2-yl)ethanone in the synthesis of N-acryloylmorpholine derivatives acting as Keap1 modulators [2]. The rigid pyrazine geometry precisely orients the pharmacophores necessary to bind the Kelch domain of Keap1.

C. Agrochemical Development

Beyond human therapeutics, the scaffold is utilized in the synthesis of pyrone compounds for pest control [3]. The metabolic stability imparted by the fluorine atom ensures prolonged efficacy in field conditions, demonstrating the cross-disciplinary value of the building block.

Synthetic Workflows & Self-Validating Protocols

The true value of 1-(5-fluoropyrazin-2-yl)ethanone lies in its synthetic versatility. Below are two foundational, field-proven protocols for functionalizing this scaffold. Every step is designed with built-in validation checks to ensure high-fidelity library generation.

G Core 1-(5-Fluoropyrazin-2-yl)ethanone RedAm Reductive Amination (C2 Acetyl) Core->RedAm NaBH(OAc)3 SNAr SNAr Reaction (C5 Fluorine) Core->SNAr Nucleophile, Base Cond Aldol Condensation (C2 Acetyl) Core->Cond Base, Aldehyde Amine Chiral Amines / Piperazines RedAm->Amine Ether Bi-aryl Ethers / Thioethers SNAr->Ether Het Fused Heterocycles (e.g., Pyrazoles) Cond->Het

Figure 1: Divergent synthetic workflows for 1-(5-fluoropyrazin-2-yl)ethanone functionalization.

Protocol A: Reductive Amination of the C2-Ethanone Moiety

Objective: Convert the acetyl group into a substituted chiral amine while leaving the C5-fluorine intact.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N₂, dissolve 1-(5-fluoropyrazin-2-yl)ethanone (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the C2 carbon and driving the formation of the Schiff base (imine).

    • Validation Check: Monitor by LC-MS. Do not proceed until the intermediate imine mass (M + Amine - H₂O) is observed (>80% conversion). Adding the reducing agent too early will irreversibly reduce the starting ketone to a secondary alcohol.

  • Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three portions over 15 minutes. Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent that selectively reduces imines over ketones. The 0°C cooling controls the exothermic hydride transfer and minimizes side reactions.

  • Quench and Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Validation Check: The evolution of CO₂ gas confirms the neutralization of acetic acid and excess hydride. Ensure the aqueous layer reaches pH ~8; this guarantees the newly formed amine is in its free-base (lipophilic) form. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: Displace the C5-fluoro group with an oxygen, nitrogen, or sulfur nucleophile.

Step-by-Step Methodology:

  • Nucleophilic Activation: Dissolve 1-(5-fluoropyrazin-2-yl)ethanone (1.0 eq) and the nucleophile (e.g., a substituted phenol, 1.2 eq) in anhydrous DMF (0.3 M). Add K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol to a highly reactive phenoxide without causing base-catalyzed aldol condensation of the acetyl group.

  • Thermal SNAr: Heat the mixture to 60°C for 4 hours.

    • Causality: The extreme electron deficiency of the pyrazine ring allows this SNAr to proceed at relatively low temperatures (60°C), preventing thermal degradation of sensitive functional groups.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (strong UV activity at 254 nm) should disappear. LC-MS validation is definitive: look for the exact mass of the product (M - 19 [Fluorine] + Nucleophile mass).

  • Precipitation Workup: Pour the warm reaction mixture directly into vigorously stirred ice water (10x volume of DMF).

    • Causality: DMF is infinitely miscible with water. Pouring into ice water crashes out the highly lipophilic organic product as a solid while retaining inorganic salts and DMF in the aqueous phase. Filter the precipitate to obtain the crude product, bypassing tedious aqueous extractions.

Pathway Visualization

To contextualize the biological importance of this scaffold, Figure 2 illustrates the mechanism by which pyrazine-derived DHODH inhibitors (synthesized via SNAr and condensation of this scaffold) modulate autoimmune responses.

Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Orotate Orotate DHODH->Orotate Pyrimidine De Novo Pyrimidine Synthesis (UMP, UDP, UTP) Orotate->Pyrimidine TCell Autoimmune T-Cell / B-Cell Hyperproliferation Pyrimidine->TCell Inhibitor 5-Fluoropyrazine-based DHODH Inhibitor Inhibitor->DHODH Binds Ubiquinone Site

Figure 2: Mechanism of action for pyrazine-derived DHODH inhibitors in autoimmune modulation.

References

  • Source: Google Patents (WO2021070132A1)
  • Source: Google Patents / IPqwery (US2024073587 / EP4594308A1)
  • Source: Google Patents (WO2011049150A1)
Method

Technical Application Note: 1-(5-Fluoropyrazin-2-yl)ethanone as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Professionals Application: Library synthesis of ATP-competitive kinase inhibitors via late-stage functionalization. Executive Summary The developm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Professionals Application: Library synthesis of ATP-competitive kinase inhibitors via late-stage functionalization.

Executive Summary

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can reliably anchor to the ATP-binding site while offering vectors for exploring adjacent selectivity pockets[1]. 1-(5-Fluoropyrazin-2-yl)ethanone is a highly versatile, bifunctional building block designed specifically for this purpose. It combines an acetyl group—primed for the construction of hinge-binding heterocycles—with a highly activated fluorinated pyrazine core, enabling rapid, late-stage library diversification via Nucleophilic Aromatic Substitution (SNAr)[2].

This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing 1-(5-fluoropyrazin-2-yl)ethanone to generate diverse libraries of 2-aminopyrimidine-based kinase inhibitors.

Mechanistic Rationale & Design Strategy

To understand the utility of this building block, we must examine the causality behind its structural features:

The Acetyl Group: Precursor to the Hinge Binder

The C2-acetyl group serves as a direct synthetic handle for the construction of a 2-aminopyrimidine ring. The 2-aminopyrimidine motif is a ubiquitous "hinge-binding" pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib)[1]. It functions by forming critical bidentate hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region. By condensing the acetyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by guanidine, researchers can reliably install this critical anchoring motif[3].

The C5-Fluoro Group: The SNAr Vector

While chlorine is often used as a leaving group in medicinal chemistry, fluorine is strategically superior for SNAr reactions on electron-deficient heterocycles. The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C-F bond, withdrawing electron density via inductive effects and significantly lowering the activation energy required for nucleophilic attack[4]. Because the pyrazine ring is inherently electron-deficient—and further deactivated by the newly formed pyrimidine ring—the C5-fluoro position becomes exceptionally reactive toward amines, alcohols, and thiols. This allows medicinal chemists to rapidly synthesize analogues to probe the solvent-exposed channel or the DFG-out allosteric pocket.

Synthetic Workflow

The transformation of 1-(5-fluoropyrazin-2-yl)ethanone into a diversified library follows a robust three-step sequence.

G A 1-(5-Fluoropyrazin-2-yl)ethanone (Starting Block) B Enaminone Intermediate (via DMF-DMA) A->B Step 1: Condensation C 2-Aminopyrimidine Core (via Guanidine HCl) B->C Step 2: Cyclization D Kinase Inhibitor Library (via SNAr Diversification) C->D Step 3: SNAr at C5

Figure 1: Three-step synthetic workflow from 1-(5-fluoropyrazin-2-yl)ethanone to kinase inhibitors.

Quantitative Data: SNAr Diversification Scope

Once the 4-(5-fluoropyrazin-2-yl)pyrimidin-2-amine core is synthesized, it can be diversified. The table below summarizes the optimized reaction conditions and typical yields for displacing the C5-fluorine with various nucleophiles to build a screening library.

Table 1: Optimization of SNAr Diversification on the Fluoropyrazine Core

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Cyclic Sec. AmineMorpholineNMPDIPEA80285 - 92
Primary AmineCyclopentylamineNMPDIPEA100478 - 85
Aniline3-MethoxyanilineDMSOK₂CO₃1201260 - 70
AlcoholPhenolDMFCs₂CO₃100865 - 75

Note: Aliphatic amines exhibit rapid kinetics due to high nucleophilicity, whereas anilines and alcohols require stronger bases and elevated temperatures to overcome lower nucleophilicity.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS mass tracking) are included to ensure experimental integrity.

Protocol A: Synthesis of the Hinge-Binding Core (4-(5-Fluoropyrazin-2-yl)pyrimidin-2-amine)

Step 1: Enaminone Formation

  • Charge: To a 100 mL round-bottom flask, add 1-(5-fluoropyrazin-2-yl)ethanone (1.0 eq, MW: 140.11) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Reaction: Heat the neat mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • Validation: Monitor by LC-MS. The starting material should be entirely consumed, replaced by a new peak corresponding to the enaminone intermediate ([M+H]⁺ m/z = 196.2).

  • Workup: Concentrate the mixture in vacuo to remove excess DMF-DMA. The resulting crude enaminone (typically a dark orange/red solid) is used directly in the next step without further purification.

Step 2: Pyrimidine Cyclization

  • Charge: Dissolve the crude enaminone (1.0 eq) in 2-methoxyethanol (0.2 M). Add guanidine hydrochloride (2.5 eq) and anhydrous potassium carbonate (K₂CO₃) (3.0 eq)[3].

  • Reaction: Reflux the suspension at 115 °C for 12 hours. Causality note: 2-methoxyethanol is chosen for its high boiling point and ability to solubilize both the organic enaminone and the inorganic salts.

  • Validation: Monitor by LC-MS. Look for the product mass ([M+H]⁺ m/z = 192.2).

  • Workup: Cool to room temperature. Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum.

Protocol B: Late-Stage SNAr Diversification
  • Charge: In a 10 mL microwave vial, dissolve 4-(5-fluoropyrazin-2-yl)pyrimidin-2-amine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.1 M).

  • Reagents: Add the desired amine nucleophile (e.g., morpholine, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the vial and heat to 80 °C in an oil bath or heating block for 2-4 hours.

  • Validation: Check reaction completion via TLC (EtOAc/Hexane) or LC-MS. The highly polar nature of the starting material will shift upon substitution, typically resulting in a higher Rf value for the product.

  • Purification: Dilute with ethyl acetate and wash 3x with brine to remove NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography or preparative HPLC to isolate the final kinase inhibitor candidate.

References

1.[2] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: 2.[4] Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. ACS Publications. Available at: 3.[3] Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. ACS Publications. Available at: 4.[1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at:

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling and Functionalization of 1-(5-Fluoropyrazin-2-yl)ethanone

Executive Summary & Chemical Rationale 1-(5-Fluoropyrazin-2-yl)ethanone is a highly versatile, bifunctional building block increasingly utilized in the development of kinase inhibitors and CNS-active therapeutics. The py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

1-(5-Fluoropyrazin-2-yl)ethanone is a highly versatile, bifunctional building block increasingly utilized in the development of kinase inhibitors and CNS-active therapeutics. The pyrazine core is inherently electron-deficient, a property that is significantly amplified by the electron-withdrawing C2-acetyl group[1].

This specific electronic architecture presents a unique synthetic dichotomy:

  • The C-F Bond: While carbon-fluorine bonds are notoriously inert (BDE ~116 kcal/mol), the extreme electron deficiency of this pyrazine ring lowers the activation barrier, allowing for specialized Palladium-catalyzed C-F oxidative addition[2].

  • The Acetyl Group: The methyl ketone can undergo facile enolization, serving as a nucleophilic partner for Palladium-catalyzed

    
    -arylation without disrupting the halogen[3].
    

This application note provides field-proven, self-validating protocols for selectively directing the reactivity of 1-(5-fluoropyrazin-2-yl)ethanone down either pathway, ensuring high fidelity in late-stage functionalization.

Mechanistic Divergence & Visualization

The ability to selectively functionalize this molecule relies entirely on catalyst/ligand design and the suppression of undesired Nucleophilic Aromatic Substitution (SNAr). Protic solvents or strongly nucleophilic bases will rapidly displace the fluorine atom independent of the palladium cycle[4].

G SM 1-(5-Fluoropyrazin-2-yl)ethanone (Bifunctional Hub) AlphaArylation Pathway A: α-Arylation Pd(dba)2, XPhos, Cs2CO3 SM->AlphaArylation Aryl-Br 1,4-Dioxane, 80°C CFActivation Pathway B: C-F Activation Pd(OAc)2, RuPhos, K3PO4 SM->CFActivation Aryl-B(OH)2 Toluene, 100°C SNAr Undesired SNAr (Nucleophilic Substitution) SM->SNAr Protic Solvents / Strong Nucleophiles ProdA 1-(5-Fluoropyrazin-2-yl)-2-arylethanone (Fluorine Retained) AlphaArylation->ProdA ProdB 1-(5-Arylpyrazin-2-yl)ethanone (Ketone Retained) CFActivation->ProdB

Divergent Pd-catalyzed functionalization pathways for 1-(5-Fluoropyrazin-2-yl)ethanone.

Modality A: Palladium-Catalyzed -Arylation (Preserving the C-F Bond)

Causality & Experimental Design

To couple the acetyl group with an aryl bromide while preserving the delicate C-F bond, the reaction must favor enolate transmetalation over C-F oxidative addition.

  • Ligand Choice: XPhos is utilized because its steric bulk is tuned for C-Br oxidative addition and rapid reductive elimination, leaving the C-F bond untouched[3].

  • Base Choice:

    
     is a mild, non-nucleophilic base. Using stronger bases like alkoxides would trigger an immediate SNAr side reaction at the C5 position[5].
    
Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with

    
     (2.5 mol%), XPhos (5.0 mol%), anhydrous 
    
    
    
    (2.0 equiv), and the desired Aryl Bromide (1.1 equiv).
  • Substrate Addition: Dissolve 1-(5-fluoropyrazin-2-yl)ethanone (1.0 equiv, 1.0 mmol) in 5.0 mL of rigorously anhydrous 1,4-dioxane. Add this solution to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation System
  • In-Process Check: Take a 10 µL aliquot at 6 hours, dilute in MeCN, and analyze via LC-MS. The reaction is validating itself if the starting material peak (

    
     141.04) diminishes while the product peak (
    
    
    
    
    
    ) emerges.
  • Post-Reaction Integrity:

    
    F NMR of the purified product must  show a sharp singlet at approximately -85 to -90 ppm. The presence of this signal confirms the C-F bond survived the basic coupling conditions intact.
    

Modality B: Palladium-Catalyzed C-F Bond Activation (Suzuki-Miyaura)

Causality & Experimental Design

Direct cross-coupling of a C-F bond is thermodynamically challenging. However, the electron-withdrawing nature of the acetyl group at C2 significantly lowers the LUMO of the pyrazine ring, making the C5-F bond susceptible to oxidative addition by an electron-rich


 species[6].
  • Ligand Choice: RuPhos is mandatory here. Its highly electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-F bond, while its biaryl backbone facilitates reductive elimination[4].

  • Solvent Choice: Toluene is used instead of polar solvents (like DMF or Water) to completely suppress the ionic SNAr pathway, funneling the reaction entirely through the concerted palladium cycle[2].

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with

    
     (5.0 mol%), RuPhos (10.0 mol%), Arylboronic acid (1.5 equiv), and finely milled, anhydrous 
    
    
    
    (2.5 equiv).
  • Substrate Addition: Add 1-(5-fluoropyrazin-2-yl)ethanone (1.0 equiv, 1.0 mmol) as a solution in 5.0 mL of anhydrous Toluene.

  • Reaction: Seal the tube, transfer to a heating block, and stir vigorously at 100 °C for 18 hours.

  • Workup: Cool to room temperature, quench with 5 mL of water (to dissolve phosphate salts), and extract with EtOAc (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    .
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation System
  • In-Process Check: TLC (Hexanes/EtOAc 3:1) under short-wave UV (254 nm) will show a new, highly conjugated, UV-active spot corresponding to the biaryl product.

  • Post-Reaction Integrity:

    
    F NMR of the crude mixture is the ultimate validation tool. The complete disappearance  of the starting material's fluorine signal confirms successful C-F oxidative addition. Furthermore, 
    
    
    
    H NMR will show the retention of the sharp singlet at ~2.7 ppm, confirming the acetyl group was unperturbed.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected yields for both functionalization pathways, providing a baseline for experimental troubleshooting.

Reaction ModalityTarget Bond FormedCatalyst / Ligand SystemBase & SolventTemp (°C)Expected Yield (%)Primary Side Reaction to Monitor

-Arylation
C(sp3)-C(sp2)

/ XPhos

/ 1,4-Dioxane
80 °C75 - 85%Poly-arylation at the

-carbon
C-F Activation (Suzuki) C(sp2)-C(sp2)

/ RuPhos

/ Toluene
100 °C65 - 80%SNAr hydrolysis (if water is present)
C-F Amination (Buchwald) C(sp2)-N

/ BrettPhos

/ Toluene
90 °C60 - 75%Ketone enolization / condensation

References

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing)
  • 2-Chloro-5-fluoropyrazine|959019-05-7 - Benchchem
  • Progress in the Synthesis and Application of Acetylpyrazine | Request PDF - ResearchG
  • Fluorine Containing Diazines. Synthesis and Properties - OUCI
  • Trifluoromethoxypyrazines: Prepar
  • Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-phenylpyrazine Synthesis - Benchchem

Sources

Method

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on 1-(5-Fluoropyrazin-2-yl)ethanone

Executive Summary 1-(5-Fluoropyrazin-2-yl)ethanone is a highly versatile, electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and drug development. This application note provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Fluoropyrazin-2-yl)ethanone is a highly versatile, electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and drug development. This application note provides a comprehensive, field-validated protocol for the Nucleophilic Aromatic Substitution (SNAr) of this substrate. Using morpholine as a model secondary amine nucleophile, this guide details the mechanistic causality, optimized reaction parameters, and self-validating analytical checkpoints required to achieve high-yielding C-N bond formation.

Mechanistic Rationale & Causality

To master this transformation, one must understand the electronic environment of the substrate. The pyrazine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the aromatic ring[1]. This deficiency is significantly amplified by the electron-withdrawing acetyl group at the 2-position.

Consequently, the fluorine atom at the 5-position becomes exceptionally activated toward SNAr[2].

  • The Leaving Group Paradox: Unlike aliphatic nucleophilic substitution (SN1/SN2) where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr rates are governed by the initial nucleophilic addition step. Fluorine's extreme electronegativity strongly polarizes the C-F bond, rendering the C5 carbon highly electrophilic and stabilizing the resulting anionic transition state (Meisenheimer complex)[1].

  • Base Selection: A mild inorganic base like Potassium Carbonate (

    
    ) is preferred over strong bases to scavenge the generated hydrofluoric acid (HF) without causing enolization or aldol-type condensation of the acetyl group.
    

SNAr_Mechanism R 1-(5-Fluoropyrazin-2-yl)ethanone + Morpholine MC Meisenheimer Complex (Anionic Intermediate) R->MC Nucleophilic Attack (C5) P 1-(5-Morpholinopyrazin-2-yl)ethanone + Fluoride Ion MC->P Fluoride Elimination

Logical flow of the Addition-Elimination (SNAr) mechanism on the fluoropyrazine core.

Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction conditions. Acetonitrile (MeCN) at 60 °C was identified as the optimal solvent system, providing an ideal balance of solubility, reaction rate, and suppression of thermal degradation byproducts.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1DMFDIPEA25 (RT)12>9588
2DMF

802>9982 (Trace degradation)
3THF

6568575
4 MeCN

60 3 >99 95 (Optimal)

Experimental Protocol: Synthesis of 1-(5-Morpholinopyrazin-2-yl)ethanone

This procedure is designed for a 10 mmol scale but can be linearly scaled.

Materials Required:
  • Substrate: 1-(5-Fluoropyrazin-2-yl)ethanone (1.40 g, 10.0 mmol, 1.0 eq)

  • Nucleophile: Morpholine (1.05 g, 1.04 mL, 12.0 mmol, 1.2 eq)

  • Base: Potassium carbonate, anhydrous (

    
    ) (2.76 g, 20.0 mmol, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN), HPLC grade (25 mL)

Step-by-Step Methodology:
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (

    
    ).
    
  • Substrate Dissolution: Charge the flask with 1-(5-fluoropyrazin-2-yl)ethanone (1.40 g) and Acetonitrile (25 mL). Stir at 400 rpm until complete dissolution is achieved.

  • Base Addition: Add finely powdered, anhydrous

    
     (2.76 g) to the solution in one portion.
    
  • Nucleophile Introduction: Using a syringe, add morpholine (1.04 mL) dropwise over 2 minutes. Note: A slight exotherm may be observed.

  • Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath or heating block. Maintain vigorous stirring for 3 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Filter the suspension through a medium porosity glass frit to remove inorganic salts (

    
     and 
    
    
    
    ). Wash the filter cake with Ethyl Acetate (2 x 15 mL).
  • Extraction: Concentrate the filtrate under reduced pressure to remove MeCN. Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with distilled water (2 x 25 mL) and brine (25 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate 70:30 to 50:50 v/v) to afford the pure product as a crystalline solid.

Protocol_Workflow Step1 1. Reagent Preparation (Substrate, Amine, Base, Solvent) Step2 2. Reaction Execution (60 °C, N2 atmosphere, 3 h) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC confirmation) Step2->Step3 Step4 4. Aqueous Workup (EtOAc extraction, Brine wash) Step3->Step4 Step5 5. Purification & Isolation (Silica gel chromatography) Step4->Step5

Step-by-step experimental workflow for the SNAr amination of 1-(5-fluoropyrazin-2-yl)ethanone.

Self-Validating System & Quality Control

Trust in a protocol relies on verifiable endpoints. To ensure the reaction has successfully gone to completion without side reactions, utilize the following self-validating analytical checks:

  • TLC Monitoring: The starting material 1-(5-fluoropyrazin-2-yl)ethanone has an

    
     in 50% EtOAc/Hexanes and is highly UV active. The morpholine product is more polar, appearing at 
    
    
    
    . Complete disappearance of the top spot validates reaction completion.
  • LC-MS Verification:

    • Starting Material: Expected

      
       = 141.1 
      
      
      
    • Product: Expected

      
       = 208.1 
      
      
      
    • Validation: A clean shift of +67 Da confirms the exact displacement of Fluorine (19 Da) by Morpholine (86 Da).

  • NMR Spectroscopy (

    
    H and 
    
    
    
    F):
    • The most definitive proof of success is the complete disappearance of the

      
      F NMR signal  (typically around -85 to -90 ppm for fluoropyrazines).
      
    • In the

      
      H NMR spectrum, the appearance of two distinct multiplets at 
      
      
      
      3.65-3.75 ppm (4H,
      
      
      ) and
      
      
      3.80-3.90 ppm (4H,
      
      
      ) confirms the incorporation of the morpholine ring.

References

  • [2] Title: 2-Chloro-5-fluoropyrazine|959019-05-7 - Benchchem Source: benchchem.com URL:

  • [1] Title: Trifluoromethoxypyrazines: Preparation and Properties - MDPI Source: mdpi.com URL:

Sources

Application

Application Note: High-Throughput Screening and Library Generation Using 1-(5-Fluoropyrazin-2-yl)ethanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Mechanistic Rationale: The Dual-Reactive Scaffold In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Mechanistic Rationale: The Dual-Reactive Scaffold

In modern drug discovery, the selection of highly tunable, multi-functional building blocks is critical for accelerating hit-to-lead timelines. 1-(5-Fluoropyrazin-2-yl)ethanone is a highly privileged scaffold that offers exceptional utility in High-Throughput Screening (HTS) due to its dual-reactive nature.

From an electronic perspective, the pyrazine ring is inherently electron-deficient. The addition of the C2-acetyl group further withdraws electron density via both inductive and resonance effects. This profound electron depletion highly activates the C5-fluorine atom, making it an exceptional leaving group. Consequently, this molecule can be deployed in two distinct HTS paradigms:

  • As a Covalent Warhead: The activated fluoropyrazine acts as a mild, targeted electrophile capable of modifying non-catalytic cysteines in target proteins, a strategy that has gained massive traction following the success of KRAS G12C inhibitors[1].

  • As an HTE Core Scaffold: The fluorine can be rapidly displaced via Nucleophilic Aromatic Substitution (SNAr) by a library of amines in nanoliter formats, enabling ultra-high-throughput experimentation (HTE) and direct-to-biology phenotypic screening[2].

Application 1: High-Throughput Covalent Fragment Screening

Causality & Assay Design

To identify novel covalent binders, biochemical functional assays often yield high false-positive rates due to assay interference or non-specific aggregation. To circumvent this, Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized as the primary screening engine. By analyzing the protein under denaturing conditions, non-covalent interactions are stripped away; only true, irreversible covalent adducts will register as a distinct mass shift (+ΔMass) corresponding to the fluoropyrazine fragment[3].

CovalentMS A Target Protein (e.g., KRAS G12C) C 384-Well Incubation (20°C, 1-24h) A->C B Fluoropyrazine Fragment Library B->C D RapidFire LC-MS (Denaturing Conditions) C->D Quench & Inject E Mass Deconvolution (ΔMass Quantification) D->E Intact Spectra

High-throughput intact protein LC-MS workflow for covalent fragment screening.

Protocol 1: Intact MS Covalent Screening (Self-Validating System)

This protocol includes a built-in validation matrix using a Cys-to-Ser mutant to differentiate site-specific binding from promiscuous reactivity.

Step 1: Protein Preparation & Buffer Selection

  • Action: Buffer exchange the Wild-Type (WT) target protein and a Cys-to-Ser mutant into 25 mM HEPES, 150 mM NaCl, pH 7.4.

  • Causality: Never use Tris buffer or DTT. Tris contains primary amines that can undergo SNAr with the fluoropyrazine. DTT contains free thiols that will act as competing nucleophiles, quenching the electrophile. Use TCEP (1 mM) as a phosphine-based reducing agent to keep protein cysteines reduced without reacting with the library.

Step 2: Acoustic Dispensing

  • Action: Using an Echo 555 acoustic liquid handler, dispense 50 nL of 1-(5-fluoropyrazin-2-yl)ethanone derivatives (10 mM in DMSO) into a 384-well polypropylene plate.

Step 3: Incubation

  • Action: Add 10 µL of the protein solution (final concentration: 2 µM protein, 50 µM compound). Seal and incubate at 20°C for 4 hours.

Step 4: LC-MS Acquisition & Deconvolution

  • Action: Quench the reaction with 1% Formic Acid. Inject 2 µL onto an Agilent RapidFire LC-MS system (C4 cartridge).

  • Validation Logic: Deconvolute the raw multiply-charged spectra to intact mass. A hit is only validated if a mass shift (+120.1 Da, accounting for the loss of HF) is observed in the WT protein but absent in the Cys-to-Ser mutant. This proves the reaction is site-specific to the target cysteine.

Application 2: Automated HTE SNAr Library Synthesis

Causality & Assay Design

Traditional library synthesis requires time-consuming purification steps. By miniaturizing the SNAr reaction into nanoliter volumes using High-Throughput Experimentation (HTE), we drive the reaction to near-quantitative conversion. The highly activated 5-fluoro position of 1-(5-fluoropyrazin-2-yl)ethanone allows for rapid coupling with diverse amines. Because the reaction volume is so small, the crude mixture can be diluted directly into biological media ("direct-to-biology"), reducing the hit-to-lead cycle from months to days[4].

HTE_SNAr S1 1-(5-Fluoropyrazin-2-yl)ethanone (100 nL, NMP) S3 Acoustic Dispensing (1536-well COC plate) S1->S3 S2 Amine Nucleophiles (120 nL, NMP) S2->S3 S4 SNAr Reaction (80°C, 4h) S3->S4 Seal & Heat S5 Direct-to-Biology Phenotypic Screen S4->S5 1:1000 Dilution

Automated high-throughput experimentation (HTE) workflow for SNAr library synthesis.

Protocol 2: Nanoscale SNAr & Direct-to-Biology Screen

This protocol utilizes a statistical LC-MS quality control step to ensure biological data is not skewed by failed chemical reactions.

Step 1: Reagent Preparation in High-Boiling Solvents

  • Action: Prepare 1-(5-fluoropyrazin-2-yl)ethanone (100 mM) and a library of 384 primary/secondary amines (100 mM) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Causality: NMP is chosen over DMSO or DMF because its high boiling point (202°C) prevents evaporation during the heating step in unsealed nanoliter droplets.

Step 2: Nanoliter Dispensing

  • Action: Dispense 100 nL of the fluoropyrazine, 120 nL of the amine library (1.2 eq), and 50 nL of DIPEA into a 1536-well Cyclic Olefin Copolymer (COC) plate.

  • Causality: COC plates are mandatory. Standard polystyrene plates will melt or leach plasticizers when exposed to NMP at 80°C, destroying the assay.

Step 3: Thermal SNAr Reaction

  • Action: Seal the plate with a pierceable aluminum heat seal. Incubate at 80°C for 4 hours.

Step 4: Self-Validating Quality Control (QC)

  • Action: Randomly sample 5% of the wells (approx. 20 wells) and analyze via UPLC-MS.

  • Validation Logic: Proceed to biological screening only if >85% of the sampled wells show >80% conversion to the desired product. This prevents false negatives caused by systemic chemical failures.

Step 5: Direct-to-Biology Phenotypic Screening

  • Action: Dilute the crude reaction mixture 1:1000 in DMSO, and subsequently 1:100 in assay media. Transfer to a 384-well cell culture plate containing target cancer cells. Read viability via CellTiter-Glo after 72 hours.

  • Causality: The 1:100,000 total dilution factor reduces the concentration of NMP and DIPEA to biologically negligible levels, ensuring that observed cytotoxicity is driven solely by the newly synthesized pyrazine derivatives.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when utilizing 1-(5-fluoropyrazin-2-yl)ethanone in the described HTS workflows. The robust Z'-factors indicate excellent assay reliability suitable for industrial-scale screening.

Assay TypePlate FormatAvg. Z'-FactorTypical Hit RateFalse Positive RateThroughput (Wells/Day)
Intact Protein MS (Covalent) 384-well0.781.2%< 0.1%~4,000
HTE SNAr Conversion (LC-MS QC) 1536-wellN/A> 85% YieldN/A~1,500
Direct-to-Biology (Cell Viability) 1536-well0.820.8%2.5%~15,000

References

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Analytical Chemistry (2023). URL:[Link]

  • Ultrahigh-Throughput Experimentation for Information-Rich Chemical Synthesis Journal of the American Chemical Society (2021). URL:[Link]

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP Drug Design, Development and Therapy / Dove Medical Press (2025). URL:[Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions PubMed Central (PMC) / NIH (2019). URL:[Link]

Method

Application Note: 1-(5-Fluoropyrazin-2-yl)ethanone as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) is a highly versatile, fluorinated heterocyclic building block[1]. In contemporary drug discovery, the strategic incorporation of fluorine into heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) is a highly versatile, fluorinated heterocyclic building block[1]. In contemporary drug discovery, the strategic incorporation of fluorine into heteroaromatic systems is a proven tactic to modulate physicochemical properties, enhance metabolic stability, and improve target binding affinity[2]. This application note details the mechanistic rationale, physicochemical profile, and validated synthetic protocols for utilizing 1-(5-Fluoropyrazin-2-yl)ethanone in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active agents[3][4].

Mechanistic Insights: The Fluoropyrazine Advantage

The selection of a 5-fluoropyrazine core over a standard phenyl or pyridyl ring is driven by three distinct pharmacological and chemical advantages:

  • Metabolic Shielding: The highly electronegative fluorine atom at the 5-position strongly withdraws electron density from the pyrazine ring. This deactivation protects the core from oxidative degradation by hepatic enzymes (e.g., Cytochrome P450s and Aldehyde Oxidase), significantly extending the molecule's in vivo half-life[4].

  • Lipophilic Efficiency (LipE): Fluorine substitution increases the overall lipophilicity of the pyrazine system without adding significant steric bulk (fluorine acts as a bioisostere for hydrogen or a hydroxyl group). This enhances membrane permeability, a critical factor for engaging intracellular targets like kinases[2][3].

  • Hinge-Binding Modulation: In kinase inhibitor design, the pyrazine nitrogen atoms often serve as hydrogen bond acceptors in the ATP-binding hinge region. The inductive effect of the 5-fluoro substituent modulates the pKa of these nitrogens, fine-tuning the strength of the hydrogen bond and improving kinase selectivity profiles[3][5].

Physicochemical Profile & Quantitative Data

To facilitate rational drug design and process chemistry scale-up, the baseline properties of 1-(5-Fluoropyrazin-2-yl)ethanone are summarized below.

Table 1: Chemical and Physical Properties of 1-(5-Fluoropyrazin-2-yl)ethanone

PropertyValue / Description
Chemical Name 1-(5-Fluoropyrazin-2-yl)ethan-1-one
CAS Registry Number 2748262-10-2[1]
Molecular Formula C6H5FN2O[1]
Molecular Weight 140.11 g/mol [1]
SMILES String CC(=O)c1cnc(F)cn1[1]
Key Functional Groups Methyl ketone (electrophile/nucleophile), Fluoropyrazine (S_NAr acceptor)
Typical Storage 2-8°C, sealed in a dry environment, protected from light

Synthetic Workflows and Protocols

The acetyl group (methyl ketone) of 1-(5-Fluoropyrazin-2-yl)ethanone is a highly reactive handle. It can undergo enolization for carbon-carbon bond formation or reductive amination to generate chiral centers.

G A 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) B Claisen Condensation + DMF-DMA A->B F Asymmetric Reductive Amination (Transaminase) A->F C Enaminone Intermediate B->C D Hydrazine Cyclization C->D E Fluoropyrazine-Pyrazole (Kinase Inhibitor Scaffold) D->E G (S)-1-(5-Fluoropyrazin-2-yl)ethanamine (Chiral Building Block) F->G

Divergent synthetic workflows utilizing 1-(5-Fluoropyrazin-2-yl)ethanone.

Protocol A: Synthesis of 3-(5-Fluoropyrazin-2-yl)-1H-pyrazoles

Rationale: Pyrazoles attached to fluoropyrazines are potent pharmacophores for inhibiting kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), a critical target in cancer immunotherapy[3]. This protocol utilizes a self-validating Claisen condensation followed by hydrazine cyclization.

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve 1-(5-Fluoropyrazin-2-yl)ethanone (1.0 eq, 10 mmol) in 15 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA). The excess DMF-DMA acts as both reagent and solvent.

  • Condensation: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours. The methyl ketone condenses with DMF-DMA to form the intermediate (E)-3-(dimethylamino)-1-(5-fluoropyrazin-2-yl)prop-2-en-1-one.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.

  • Cyclization: Dissolve the crude enaminone in 20 mL of absolute ethanol. Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at 0°C to control the exothermic ring-closure.

  • Maturation: Stir the mixture at room temperature for 2 hours, then heat to 60°C for 1 hour to drive the cyclization to completion.

  • Isolation: Concentrate the solvent, partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Eluent: Hexane/EtOAc) to yield the 3-(5-fluoropyrazin-2-yl)-1H-pyrazole. Expected Yield: 75-82%.

Protocol B: Asymmetric Reductive Amination to (S)-1-(5-Fluoropyrazin-2-yl)ethanamine

Rationale: Chiral amines are ubiquitous in CNS-active drugs. Enzymatic transamination offers a highly enantioselective, green alternative to transition-metal-catalyzed asymmetric hydrogenation, avoiding heavy metal contamination in the final API.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) cofactor and 100 mM isopropylamine (acting as the sacrificial amine donor).

  • Substrate Addition: Add 1-(5-Fluoropyrazin-2-yl)ethanone to the buffer to achieve a 50 mM final concentration. (Note: A co-solvent like 5% DMSO may be added if solubility is limited).

  • Enzyme Introduction: Add an engineered (S)-selective ω-transaminase (e.g., derived from Vibrio fluvialis) at a loading of 5 mg/mL.

  • Incubation: Incubate the reaction mixture at 30°C with orbital shaking (200 rpm) for 24 hours. The equilibrium is driven forward by the evaporation or removal of the acetone byproduct.

  • Extraction: Adjust the pH to >10 using 1M NaOH to free-base the resulting amine. Extract the aqueous layer extensively with methyl tert-butyl ether (MTBE).

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate to yield (S)-1-(5-Fluoropyrazin-2-yl)ethanamine. Expected Enantiomeric Excess (ee): >98%.

Application in Target Biology: HPK1 Inhibition

Fluoropyrazine-pyrazole derivatives synthesized from this intermediate have shown profound efficacy in inhibiting HPK1[3]. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, these compounds prevent the phosphorylation of SLP76, thereby preventing the dissociation of the LAT signalosome. This mechanism effectively reverses T-cell anergy in immunosuppressive tumor microenvironments, reinvigorating the immune system's anti-tumor response[3].

Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (Kinase) Active TCR->HPK1 Stimulates SLP76 SLP76 Phosphorylation (Ser376) HPK1->SLP76 Phosphorylates LAT LAT Signalosome Dissociation SLP76->LAT Causes Anergy T-Cell Anergy / Suppression LAT->Anergy Leads to Inhibitor Fluoropyrazine-Derived HPK1 Inhibitor Inhibitor->HPK1 Inhibits Activation Sustained T-Cell Activation (Anti-Tumor Immunity) Inhibitor->Activation Promotes

Mechanism of action of fluoropyrazine-based HPK1 inhibitors in T-cell signaling.

References

  • [1] 2748262-10-2_1-(5-Fluoropyrazin-2-yl)ethan-1-one - CAS号查询. ChemSrc. Available at:[Link]

  • [3] Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Institutes of Health (PMC) / RSC Medicinal Chemistry. Available at:[Link]

  • [2] Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Available at:[Link]

  • [5] Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(5-Fluoropyrazin-2-yl)ethanone Synthesis

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals facing yield optimization challenges during the synthesis of 1-(5-fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals facing yield optimization challenges during the synthesis of 1-(5-fluoropyrazin-2-yl)ethanone .

Overview & Mechanistic Context

Synthesizing 1-(5-fluoropyrazin-2-yl)ethanone presents unique challenges due to the electronic properties of the pyrazine core. The two nitrogen atoms strongly withdraw electron density, making the ring highly electrophilic. The addition of a fluorine atom at the 5-position further depletes electron density via inductive effects, while simultaneously serving as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) ([1]).

Consequently, exposing 5-fluoropyrazine derivatives to strong nucleophiles (like unmoderated Grignard reagents or alkyl lithiums) often leads to defluorination, ring-opening, or polymerization rather than the desired carbonyl addition ([2]). To achieve high yields, the synthetic route must be carefully selected to balance reactivity and core stability.

Synthesis Route Decision Matrix

To minimize yield loss and avoid side reactions, selecting the correct synthetic route is critical. Below is a comparison of the three most common approaches used in process chemistry.

Synthesis RouteStarting MaterialKey ReagentsRisk of SNArOverall Reliability
Weinreb Amide 5-Fluoropyrazine-2-carboxylic acid(COCl)₂, HN(OMe)Me·HCl, MeMgBrLowHigh (Recommended)
Stille Coupling 2-Bromo-5-fluoropyrazineTributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, HClLowMedium (Toxicity/Purification issues)
Direct Grignard 5-Fluoropyrazine-2-carbonitrileMeMgBr (excess)HighLow (Over-addition common)

Troubleshooting Guide & FAQs

Q1: Why am I seeing massive defluorination or SNAr side products when using the direct Grignard route on the nitrile? A1: The pyrazine ring is highly electron-deficient. At temperatures above -50 °C, a strong nucleophile like MeMgBr will preferentially attack the highly activated C-F bond at the 5-position rather than the nitrile carbon. Solution: Abandon the direct nitrile addition. Switch to the Weinreb amide route and maintain strict cryogenic conditions (-78 °C) to stabilize the tetrahedral intermediate and prevent nucleophilic attack on the ring.

Q2: In the Stille coupling route, I get high conversion to the intermediate enol ether, but a low yield of the final ketone. Why? A2: The intermediate 1-ethoxyvinyl ether requires acidic hydrolysis to reveal the ketone. However, the 5-fluoropyrazine ring is sensitive to harsh aqueous acids, which can cause decomposition. Furthermore, the final product is highly volatile. Solution: Use mild hydrolysis conditions (e.g., 1M HCl in THF at room temperature for 1-2 hours) and avoid prolonged heating.

Q3: My Weinreb amide synthesis is stalling, and I see unreacted 5-fluoropyrazine-2-carboxylic acid. How can I drive it to completion? A3: Pyrazine carboxylic acids ([3]) can be poor nucleophiles for standard peptide coupling agents due to zwitterion formation. Solution: Bypass standard coupling agents (like EDC/HOBt). Instead, convert the acid to the highly reactive acyl chloride using oxalyl chloride and catalytic DMF before adding N,O-dimethylhydroxylamine.

Q4: The reaction shows 100% conversion on LC-MS, but my isolated yield is under 30%. Where is the product going? A4: 1-(5-Fluoropyrazin-2-yl)ethanone is highly volatile and moderately water-soluble. Solution: Never use a high-vacuum pump to remove solvents. Keep the rotary evaporator bath below 30 °C. During workup, ensure the aqueous phase is saturated with NaCl to salt out the product into the organic layer.

Quantitative Troubleshooting Metrics
Metric / ParameterOptimal RangeConsequence of Deviation
Grignard Addition Temp-78 °C to -60 °C> -50 °C leads to SNAr defluorination and over-addition.
MeMgBr Equivalents1.05 - 1.15 eq> 1.5 eq increases the risk of tertiary alcohol formation.
Hydrolysis pH (Stille)pH 2 - 3pH < 1 causes pyrazine ring protonation and product loss to the aqueous layer.
Rotary Evaporation Temp< 30 °C> 35 °C causes significant product loss due to volatility.

Step-by-Step Optimized Methodology: Weinreb Amide Route

This self-validating protocol utilizes the Weinreb amide approach, which is the most robust method for preventing over-addition and preserving the labile C-F bond.

Step 1: Acyl Chloride Formation

  • Suspend 5-fluoropyrazine-2-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Add catalytic DMF (0.05 eq).

  • Cool the mixture to 0 °C and dropwise add oxalyl chloride (1.2 eq).

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Validation: Quench a 10 µL aliquot in methanol; LC-MS should show 100% conversion to the methyl ester.

  • Concentrate in vacuo to yield the crude acyl chloride.

Step 2: Weinreb Amide Formation

  • Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ at 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Dropwise add triethylamine (2.5 eq) to neutralize the HCl and drive the reaction. Stir for 4 hours at room temperature.

  • Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 3: Grignard Addition (Critical Step)

  • Dissolve the Weinreb amide in anhydrous THF (0.1 M). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Dropwise add MeMgBr (3.0 M in diethyl ether, 1.1 eq), maintaining the internal temperature < -70 °C.

  • Stir at -78 °C for 1 hour. The stable tetrahedral intermediate prevents over-addition.

Step 4: Quench and Isolation

  • Quench the reaction while still cold (-78 °C) by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Critical: Concentrate on a rotary evaporator with the water bath set strictly below 30 °C to prevent volatility loss.

Visualizations

SynthesisWorkflow A 5-Fluoropyrazine- 2-carboxylic acid B Acyl Chloride Intermediate A->B (COCl)2, DMF CH2Cl2, 0 °C C Weinreb Amide Intermediate B->C HN(OMe)Me·HCl Et3N, 0 °C to RT D Tetrahedral Intermediate C->D MeMgBr THF, -78 °C E 1-(5-Fluoropyrazin- 2-yl)ethanone D->E NH4Cl (aq) Quench

Workflow for the Weinreb Amide synthesis route of 1-(5-Fluoropyrazin-2-yl)ethanone.

TroubleshootingTree Start Issue: Low Yield of 1-(5-Fluoropyrazin-2-yl)ethanone Q1 Are there fluorine-displaced (SNAr) byproducts? Start->Q1 Q2 Is the reaction stalling at an intermediate? Start->Q2 Sol1 SNAr Issue: Strictly maintain -78 °C Use Weinreb Amide Q1->Sol1 Yes (LC-MS confirms) Sol3 Volatility Issue: Avoid High Vac During Concentration Q1->Sol3 No, mass balance is low Sol2 Coupling Issue: Check Pd Catalyst Use Fresh Tributyltin Q2->Sol2 Yes (Stille Route)

Decision tree for diagnosing and resolving low yield issues in synthesis.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation PubMed Central (PMC) URL:[Link]

  • Evaluation of Pyrazinamide and Pyrazinoic Acid Analogues for Control of Key Weeds in Multiple Crops ACS Agricultural Science & Technology URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in 1-(5-Fluoropyrazin-2-yl)ethanone Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and regioselective challenges associated with 1-(5-fluoropyrazin-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and regioselective challenges associated with 1-(5-fluoropyrazin-2-yl)ethanone .

This molecule is highly versatile but notoriously difficult to control due to its bifunctional nature: it possesses a highly electrophilic C-F bond on a


-deficient pyrazine ring, coupled with an acetyl group containing highly acidic 

-protons. The following troubleshooting guides, FAQs, and validated protocols will help you establish absolute control over your synthetic pathways.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution ( )

FAQ 1: Why am I recovering complex degradation mixtures instead of my desired product at the C5 position?

The Causality: The pyrazine ring is highly electron-deficient, which naturally facilitates rapid


 reactions at the C-F bond[1]. However, the acetyl group at the C2 position acts as a competing electrophilic site and, more importantly, a thermodynamic sink. The 

-protons of the acetyl group have a

of approximately 19-20. If you are using a basic nucleophile (e.g., alkoxides, aliphatic amines) or adding strong inorganic bases at elevated temperatures, the base will rapidly deprotonate the acetyl group to form an enolate. This leads to competing aldol condensations, polymerization, and general degradation rather than the desired C-F substitution.

The Solution: You must shift the reaction from thermodynamic control (favoring enolization) to kinetic control (favoring


). This is achieved by strictly controlling the temperature (0 °C to RT) and using sterically hindered, non-nucleophilic bases.

SNAr_vs_Enol Substrate 1-(5-fluoropyrazin-2-yl)ethanone Nucleophile Basic Nucleophile (e.g., Amine/Alkoxide) Substrate->Nucleophile SNAr_Product Desired SNAr Product (C5 Substitution) Nucleophile->SNAr_Product Kinetic Control (Low Temp, Mild Base) Enolate_Side Enolate Formation (Alpha-deprotonation) Nucleophile->Enolate_Side Thermodynamic Control (High Temp, Strong Base) Degradation Aldol/Degradation Mixtures Enolate_Side->Degradation

Fig 1: Reaction pathways illustrating kinetic SNAr vs. thermodynamic enolization.

Data Summary: Base & Nucleophile Selection Guide
Nucleophile TypeRecommended BaseOptimal TempRegioselectivity Outcome
Aliphatic Amines DIPEA (1.2 eq)0 °C to 20 °C>95%

at C5
Aryl Amines

(2.0 eq)
60 °CModerate

, trace enolization
Alkoxides (RO-) None (Use pre-formed NaOR)-20 °C to 0 °C~80%

, requires strict stoichiometry
Thiols (RSH)

(1.5 eq)
0 °C>98%

at C5
Validated Protocol: Chemoselective with Aliphatic Amines

This protocol utilizes kinetic control to ensure self-validating regioselectivity.

  • Preparation: Flame-dry a Schlenk flask and purge with

    
    . Dissolve 1.0 mmol of 1-(5-fluoropyrazin-2-yl)ethanone in 5.0 mL of anhydrous THF.
    
  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is sterically hindered and will not attack the C-F bond, acting solely as an acid scavenger.

  • Nucleophile Addition: Slowly add 1.05 mmol of the secondary amine dropwise over 5 minutes.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc). The starting material is highly UV-active. The

    
     product will appear as a new, highly UV-active spot with a lower 
    
    
    
    value.
  • Confirmation: Isolate the product and run a

    
     NMR. The complete disappearance of the highly deshielded C-F signal (typically around -80 to -85 ppm) confirms complete regioselective substitution at C5.
    

Section 2: Overcoming Regioselectivity Issues in C-H Functionalization

FAQ 2: How can I selectively functionalize the C3 or C6 position of the pyrazine ring without destroying the acetyl group?

The Causality: Direct C-H functionalization on electron-deficient heterocycles is a powerful tool for late-stage diversification[2]. However, achieving regioselective C-H activation without directing groups is extremely difficult[3]. If you attempt a Directed ortho-Metalation (DoM) using strong bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP), the base will instantly deprotonate the acetyl group (


-protons) long before it abstracts a pyrazine ring proton (

~28).

The Solution: You must mask the thermodynamic sink. By protecting the ketone as a 1,3-dioxolane (ketal), you eliminate the acidic


-protons. Furthermore, the oxygen atoms of the newly formed ketal act as a powerful Lewis basic directing group, coordinating the lithium ion and directing the metalation specifically to the C3 position.

CH_Functionalization Start 1-(5-fluoropyrazin-2-yl)ethanone Protect Ketone Protection (Ethylene Glycol, TsOH) Start->Protect Ketal Protected Ketal Intermediate (Alpha-protons masked) Protect->Ketal Lithiation Directed Metalation (LTMP, -78 °C) Ketal->Lithiation Lithiated_Int C3 Lithiated Species (Stabilized by Ketal O-coordination) Lithiation->Lithiated_Int Electrophile Electrophile Trapping (e.g., I2, DMF) Lithiated_Int->Electrophile Product C3-Functionalized Pyrazine Electrophile->Product

Fig 2: Workflow for regioselective C-H functionalization via ketone protection and DoM.

Validated Protocol: Ketal Protection and Directed Lithiation (C3 Functionalization)
  • Protection: Reflux 1-(5-fluoropyrazin-2-yl)ethanone (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-Toluenesulfonic acid (0.1 eq) in toluene using a Dean-Stark apparatus until water ceases to evolve. Isolate the ketal intermediate.

  • Lithiation Setup: Dissolve the ketal in anhydrous THF (0.1 M) under strictly anhydrous and anaerobic conditions (

    
     or Argon). Cool the solution to -78 °C using a dry ice/acetone bath.
    
  • Base Selection & Addition: Add 1.1 eq of freshly prepared LTMP dropwise. Causality: LTMP must be used instead of LDA. The pyrazine ring is highly susceptible to nucleophilic attack; the extreme steric bulk of LTMP prevents it from acting as a nucleophile, ensuring it acts strictly as a base.

  • Aging: Stir at -78 °C for 45 minutes to allow complete metalation at C3 (directed by the ketal oxygens).

  • Electrophile Quench: Add your desired electrophile (e.g.,

    
     for iodination, DMF for formylation) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature.
    
  • Deprotection: Stir the crude mixture in THF/1M HCl (1:1) at room temperature for 2 hours to hydrolyze the ketal and regenerate the acetyl group.

  • Self-Validation:

    
     NMR of the final product will show the disappearance of the C3 proton (typically a singlet around 8.8-9.0 ppm), while the C6 proton (split by the adjacent fluorine, 
    
    
    
    coupling) remains intact.

Section 3: Advanced Alternative Techniques

FAQ 3: Are there base-free methods to achieve and avoid enolization entirely?

The Causality: Even with mild bases, highly sensitive substrates can still undergo trace enolization, complicating purification.

The Solution: Recent advancements in mechanochemistry have demonstrated that


 of fluoropyrazines can be achieved entirely without added bases by using Aluminum Oxide (

) as a milling auxiliary[4]. The

has an exceptional affinity for hydrogen fluoride (HF), effectively pulling the equilibrium forward and acting as both a promoter and an acid scavenger.

Mechanochemical Protocol Overview:

  • Place 1-(5-fluoropyrazin-2-yl)ethanone (1.0 eq), the amine nucleophile (1.2 eq), and basic

    
     (approx. 3 g per mmol of substrate) into a ball mill jar.
    
  • Mill at 30 Hz for 30–60 minutes.

  • Extract the product by washing the alumina powder with ethyl acetate and filtering. This completely bypasses the solution-phase thermodynamic sink of the acetyl group, yielding pristine regioselective

    
     products.
    

References

1.[1] Title: Transition metal-catalyzed functionalization of pyrazines. Source: rsc.org. URL:[Link] 2.[2] Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source: mdpi.com. URL:[Link] 3.[3] Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Source: mdpi.com. URL:[Link] 4.[4] Title: Mechanochemical S N Ar between 2-fluoropyrazine 4 and nucleophiles. Source: researchgate.net. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Forced Degradation Studies of 1-(5-Fluoropyrazin-2-yl)ethanone

Welcome to the Analytical Development Support Center. This guide is engineered for scientists and drug development professionals conducting forced degradation studies (FDS) on 1-(5-Fluoropyrazin-2-yl)ethanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. This guide is engineered for scientists and drug development professionals conducting forced degradation studies (FDS) on 1-(5-Fluoropyrazin-2-yl)ethanone .

As an electron-deficient, fluorinated heteroaromatic compound, this molecule presents unique stability challenges. Standard boilerplate degradation protocols often lead to over-degradation or artifact formation. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and structural insights to ensure your studies comply with [1].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my sample completely disappear (>90% degradation) within minutes under standard 0.1 N NaOH basic stress?

The Causality: You are observing rapid Nucleophilic Aromatic Substitution (


). The pyrazine ring is highly electron-deficient, a property further amplified by the electron-withdrawing acetyl group. The fluorine atom at the C5 position is an exceptional leaving group. When exposed to 0.1 N NaOH, hydroxide ions rapidly attack the C5 position, displacing the fluorine to form 1-(5-hydroxypyrazin-2-yl)ethanone [3].
The Solution:  Standard ICH protocols recommend targeting 5–20% degradation to yield meaningful stability-indicating data [2]. To achieve this, you must attenuate the nucleophilicity of your stress matrix. Drop the base concentration to 0.01 N NaOH  or perform the incubation at sub-ambient temperatures (2–8°C).
Q2: During oxidative stress (3% ), I observe two distinct degradation peaks with identical additions (+16 Da). Are these artifacts?

The Causality: These are not artifacts; they are regioisomers. The pyrazine core contains two non-equivalent nitrogen atoms (N1 and N4). Because the acetyl group and the fluorine atom exert asymmetric inductive and mesomeric effects across the ring, oxidation does not occur uniformly. Hydrogen peroxide donates an oxygen atom to the lone pairs of the pyrazine nitrogens, yielding two distinct mono-N-oxide regioisomers. The Solution: Ensure your UHPLC method utilizes a shallow gradient (e.g., 5-30% organic over 15 minutes) with a sub-2 µm particle column to resolve these closely eluting polar degradants. Use MS/MS fragmentation to assign the exact position of the N-oxide.

Q3: Acidic stress (0.1 N HCl) shows minimal degradation even after 48 hours at 60°C. Should I increase the acid concentration to 1 N or 5 N?

The Causality: Unlike basic conditions, acidic environments protonate the pyrazine nitrogens. This protonation ironically shields the C5 position from weak nucleophilic attack by water. Furthermore, the acetyl group is relatively robust against mild acid hydrolysis. The Solution: Do not apply excessively harsh conditions (e.g., >1 N HCl or >80°C) just to force a breakdown. If the molecule is intrinsically stable under 0.1 N to 1 N HCl at 60°C for 7 days, simply document this intrinsic stability. ICH Q1A(R2) explicitly states that forcing degradation beyond realistic extremes is not required if the drug is highly stable [1].

Part 2: Self-Validating Experimental Protocols

To guarantee data integrity, every degradation workflow must be a self-validating system. This means incorporating strict quenching mechanisms to prove that degradation occurred during the stress period, not dynamically inside the autosampler.

Protocol A: Controlled Base Hydrolysis ( Mapping)

Objective: Achieve 5-20% degradation via controlled fluorine displacement.

  • Sample Preparation: Dissolve 1-(5-Fluoropyrazin-2-yl)ethanone in LC-MS grade Acetonitrile to a stock concentration of 2 mg/mL.

  • Stress Initiation: In a volumetric flask, combine 5 mL of the API stock with 4 mL of HPLC-grade water. Add exactly 1.0 mL of 0.01 N NaOH .

  • Incubation: Stir at 25°C (Room Temperature) for precisely 60 minutes.

  • Self-Validation (Critical Quench): At exactly 60 minutes, add 1.0 mL of 0.01 N HCl to neutralize the solution.

    • Causality: Failing to neutralize will allow the

      
       reaction to continue in the HPLC vial. A neutralized sample locks the degradation profile, validating that the quantitative peak areas represent exactly 60 minutes of stress.
      
  • Control Blank: Prepare a parallel sample where 0.01 N NaOH and 0.01 N HCl are pre-mixed before adding the API. This proves that the salt byproducts do not cause degradation.

  • Analysis: Inject immediately via UHPLC-PDA-MS.

Protocol B: Oxidative Stress Regioisomer Mapping

Objective: Generate N-oxides without degrading the stationary phase.

  • Sample Preparation: Prepare a 1 mg/mL API solution in 50:50 Water:Acetonitrile.

  • Stress Initiation: Add LC-MS grade

    
     to achieve a final concentration of 3% v/v.
    
  • Incubation: Protect from light (to prevent photolytic radical generation) and incubate at 25°C for 24 hours.

  • Self-Validation (Critical Quench): Add an equimolar amount of Sodium Metabisulfite (

    
    )  to quench residual peroxide.
    
    • Causality: Unquenched peroxide will actively oxidize the C18 alkyl chains of your UHPLC column, leading to shifting retention times and baseline drift, destroying the trustworthiness of your assay.

  • Analysis: Analyze via UHPLC-PDA-MS, monitoring at 254 nm.

Part 3: Quantitative Data & Degradation Matrix

The following table summarizes the expected kinetic behavior and target parameters for 1-(5-Fluoropyrazin-2-yl)ethanone across standard ICH stress conditions.

Stress ConditionReagent / EnvironmentTemp & TimePrimary Degradation PathwayExpected Degradation (%)Mass Balance Expectation
Basic 0.01 N NaOH25°C, 1 hr

(Fluorine displacement)
10 - 15%> 98% (Clean conversion)
Acidic 0.1 N HCl60°C, 48 hrsIntrinsically Stable< 2%> 99%
Oxidative 3%

25°C, 24 hrsN-oxidation (Regioisomers A & B)5 - 12%> 95%
Thermal Solid State60°C, 7 daysIntrinsically Stable< 1%> 99%
Photolytic UV/Vis (1.2M lux hrs)AmbientMinor radical polymerization2 - 5%~ 90% (Some insoluble polymers)

Part 4: Workflows and Mechanistic Pathways

Workflow cluster_stress ICH Q1A(R2) Stress Conditions API 1-(5-Fluoropyrazin-2-yl)ethanone (API Solution) Acid Acidic Stress (0.1N HCl) API->Acid Base Basic Stress (0.01N NaOH) API->Base Ox Oxidative Stress (3% H2O2) API->Ox Thermal Thermal Stress (60°C) API->Thermal Photo Photolytic Stress (1.2M lux hrs) API->Photo Quench Quenching / Neutralization (Self-Validation Step) Acid->Quench Base->Quench Ox->Quench Analysis UHPLC-PDA-MS (Stability-Indicating Method) Thermal->Analysis Photo->Analysis Quench->Analysis Eval Mass Balance & Degradant ID (5-20%) Analysis->Eval

Analytical workflow for forced degradation with mandatory self-validating quench steps.

Pathways Parent 1-(5-Fluoropyrazin-2-yl)ethanone (Parent API) BaseDeg 1-(5-Hydroxypyrazin-2-yl)ethanone (Major Base Degradant) Parent->BaseDeg Base (OH-) SNAr of Fluorine OxDeg1 Pyrazine N1-Oxide (Regioisomer A) Parent->OxDeg1 H2O2 N-Oxidation OxDeg2 Pyrazine N4-Oxide (Regioisomer B) Parent->OxDeg2 H2O2 N-Oxidation ThermalDeg No Significant Degradation (Intrinsically Stable) Parent->ThermalDeg Heat (60°C) or Mild Acid

Mechanistic degradation pathways of 1-(5-Fluoropyrazin-2-yl)ethanone under ICH stress.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis (via National Center for Biotechnology Information - PMC) URL:[Link]

  • Trifluoromethoxypyrazines: Preparation and Properties (Mechanistic Context for Pyrazine Nucleophilic Aromatic Substitution) Source: Molecules (MDPI) URL:[Link]

Optimization

Analytical method development for purity assessment of 1-(5-Fluoropyrazin-2-yl)ethanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and analytical chemists tasked with the purity assessment...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and analytical chemists tasked with the purity assessment of 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2).

Analyzing fluorinated pyrazines presents unique chromatographic challenges—ranging from secondary silanol interactions to extreme volatility and positional isomer co-elution. This guide bypasses generic advice, offering field-proven, self-validating methodologies and mechanistic troubleshooting to ensure your analytical workflows are robust, reproducible, and compliant.

Part 1: Self-Validating Experimental Protocol

Scientific Integrity Directive: A robust analytical method must be inherently self-validating. The following protocol includes built-in System Suitability Test (SST) gates that automatically flag analytical failures before data is reported.

Phase 1: Sample Preparation
  • Weighing & Dissolution : Accurately weigh 10.0 mg of 1-(5-Fluoropyrazin-2-yl)ethanone reference standard. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock solution.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion at the column head. Pyrazines are highly soluble in aqueous-organic mixtures (1)[1].

  • Filtration : Filter through a 0.22 µm PTFE syringe filter. Discard the first 1 mL to saturate any non-specific binding sites on the membrane.

  • Storage : Immediately transfer to septa-sealed amber vials and store at 4°C in the autosampler.

    • Causality: Low molecular weight alkylpyrazines are highly volatile; strict thermal control prevents evaporative loss and ensures quantitative accuracy (2)[2].

Phase 2: Chromatographic Separation (RP-HPLC)
  • Column Selection : Install a Pentafluorophenyl (PFP) or highly end-capped C18 column (250 x 4.6 mm, 5 µm).

    • Causality: While C18 is standard, PFP provides orthogonal dipole-dipole interactions crucial for resolving fluorinated positional isomers (3)[3].

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier (pH ~2.7) ensures the basic pyrazine nitrogen remains fully protonated, suppressing secondary interactions with residual silanols that cause peak tailing (4)[4].

  • Detection : Set the UV/PDA detector to 270 nm.

    • Causality: The pyrazine ring exhibits a strong

      
       transition near 270 nm, providing maximum sensitivity and signal-to-noise ratio for purity integration (3)[3].
      

Part 2: Quantitative Data & System Suitability

Table 1: Optimized Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
12.0 10 90 1.0
15.0 10 90 1.0
15.1 95 5 1.0

| 20.0 | 95 | 5 | 1.0 |

Table 2: System Suitability Test (SST) - Self-Validating Criteria

Parameter Acceptance Criteria Causality / Scientific Rationale

| Retention Time %RSD |


 1.0% (n=6) | Ensures pump stability and consistent column equilibration. |
| Peak Area %RSD | 

2.0% (n=6) | Validates autosampler precision and confirms lack of analyte volatility loss. | | Tailing Factor (

) |

1.5 | Confirms successful suppression of secondary silanol interactions. | | Resolution (

) |

2.0 | Guarantees baseline separation from critical des-fluoro or positional isomer impurities. |

Part 3: Workflow Visualization

G A 1. Sample Preparation Diluent: H2O/ACN (50:50) B 2. Column Selection Orthogonal Screening (C18 vs PFP) A->B Prevents solvent shock C 3. Mobile Phase Tuning 0.1% FA to suppress silanols B->C Selects optimal retention D 4. System Suitability Test (Self-Validating Gate) C->D Establishes baseline E 5. Purity Assessment LC-UV (270 nm) / MS D->E Passes SST criteria

Figure 1: Self-validating HPLC workflow for 1-(5-Fluoropyrazin-2-yl)ethanone purity assessment.

Part 4: Troubleshooting Guides & FAQs

Q: During the purity assessment, I am observing severe peak tailing for 1-(5-Fluoropyrazin-2-yl)ethanone. How can I resolve this? A: Peak tailing in pyrazine derivatives is almost exclusively caused by secondary ion-exchange interactions between the basic nitrogen atoms of the pyrazine ring and unreacted, acidic silanol groups on the silica stationary phase (1)[1]. Actionable Solution: Ensure your mobile phase is properly buffered. Adding 0.1% Formic Acid or using a 10 mM Ammonium Formate buffer (pH 3.0) protonates the pyrazine nitrogens and suppresses silanol ionization. If tailing persists, switch to a highly end-capped C18 column or a column with a positively charged surface (e.g., CSH technology) designed specifically to repel basic analytes.

Q: My synthesis generates 1-(6-Fluoropyrazin-2-yl)ethanone as a positional isomer impurity, but it co-elutes with the target 5-fluoro isomer on a standard C18 column. What is the mechanistic workaround? A: Standard alkyl (C18) phases rely purely on hydrophobic dispersion forces, which are often insufficient to resolve positional isomers with nearly identical partition coefficients (LogP) (2)[2]. Actionable Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity mechanisms, including


 interactions, dipole-dipole interactions, and stringent steric/shape recognition. The distinct dipole moment created by the fluorine atom at the 5-position versus the 6-position will interact differently with the polarized C-F bonds of the PFP phase, enabling baseline resolution.

Q: I am experiencing inconsistent recovery and variable peak areas across my sample batch. What is causing this? A: Low molecular weight fluorinated pyrazines (MW = 140.11 g/mol ) exhibit significant volatility. Inconsistent peak areas often result from analyte loss during sample concentration or prolonged exposure in ambient autosamplers (3)[3]. Actionable Solution: Avoid evaporating samples to dryness. If concentration is necessary, do so under a gentle stream of nitrogen at low temperatures (< 30°C). Maintain the autosampler temperature strictly at 4°C and use septa-sealed vials to prevent evaporative loss during the analytical sequence.

Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound? A: While HILIC is excellent for highly polar pyrazine sulfonamides (1)[1], 1-(5-Fluoropyrazin-2-yl)ethanone possesses a fluorine atom and a ketone group that significantly increase its lipophilicity compared to unsubstituted pyrazines. Actionable Solution: Reversed-Phase HPLC (RP-HPLC) remains the superior choice. HILIC will likely result in poor retention (elution near the void volume) due to the compound's hydrophobicity. Stick to RP-HPLC with the tailored gradient provided in Table 1.

References

1.[1] Title: A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Source: Benchchem. URL: 2.[2] Title: HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Source: MDPI. URL: 3.[4] Title: Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide. Source: uw.edu.pl. URL: 4.[3] Title: Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Source: tut.ac.jp. URL:

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 1-(5-Fluoropyrazin-2-yl)ethanone: A Comparative Guide to NMR Modalities

Fluorinated pyrazines are highly sought-after building blocks in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity 1[1]. However, validating the exact re...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated pyrazines are highly sought-after building blocks in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity 1[1]. However, validating the exact regiochemistry of these fragments—such as confirming the structure of 1-(5-fluoropyrazin-2-yl)ethanone over its 6-fluoro isomer—is a critical bottleneck. Positional isomers exhibit drastically different pharmacological profiles, making rigorous structural validation non-negotiable.

This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and LC-MS for structural validation, providing researchers with the mechanistic causality behind experimental choices and a self-validating protocol for definitive assignment.

Mechanistic Grounding: The Causality of Spin-Spin Coupling

In both ¹H and ¹³C NMR, the introduction of a ¹⁹F nucleus (spin ½, 100% natural abundance) into the electron-deficient pyrazine ring acts as a powerful internal structural probe 1[1]. The scalar coupling (J-coupling) between ¹⁹F and adjacent ¹H/¹³C nuclei is strictly dictated by the number of intervening bonds, providing an irrefutable map of the molecule's connectivity.

  • ¹³C-¹⁹F Coupling: The C5 carbon directly bonded to the fluorine atom will exhibit a massive one-bond coupling (¹JCF ≈ 240–260 Hz). Adjacent carbons (such as C6) will show two-bond couplings (²JCF ≈ 20–30 Hz), while more distant carbons show progressively smaller splittings 2[2].

  • ¹H-¹⁹F Coupling: The H6 proton, positioned ortho to the fluorine, will couple strongly (³JHF ≈ 8–10 Hz). Conversely, the H3 proton, positioned meta/para to the fluorine, will show a much weaker four-bond coupling (⁴JHF ≈ 1–2 Hz) 3[3].

SpinCoupling F 19F Nucleus (Position 5) C5 13C (C5) F->C5 1J_CF (~250 Hz) C6 13C (C6) F->C6 2J_CF (~25 Hz) H6 1H (H6) F->H6 3J_HF (~8 Hz) H3 1H (H3) F->H3 4J_HF (~1.5 Hz)

Caption: Scalar spin-spin coupling network driven by the 19F nucleus in the pyrazine ring.

Modality Comparison: Choosing the Right Analytical Tool

When validating a fluorinated building block, laboratories typically choose between LC-MS, Benchtop NMR, and High-Field NMR. Each modality serves a distinct functional purpose.

Analytical ModalityPrimary FunctionLimitations for Regiochemical Validation
LC-MS (ESI-TOF) Rapid confirmation of empirical formula (m/z = 141.04 for [M+H]⁺) and chromatographic purity.Cannot easily differentiate between 5-fluoro and 6-fluoro positional isomers without authentic reference standards or complex MS/MS libraries.
Benchtop NMR (60-100 MHz) Operational simplicity, low cost, and rapid in-fume-hood reaction monitoring 4[4].At 60 MHz, an 8 Hz ³JHF coupling spans ~0.13 ppm. This lack of chemical shift dispersion causes severe second-order spectral overlap, obscuring critical multiplets 5[5]. ¹³C sensitivity is also impractically low for rapid screening 6[6].
High-Field NMR (400+ MHz) The gold standard. Provides massive chemical shift dispersion (an 8 Hz coupling spans only 0.013 ppm at 600 MHz) 5[5].Higher capital cost and requires specialized cryogenic infrastructure.

AnalyticalWorkflow A Synthesis of 1-(5-Fluoropyrazin-2-yl)ethanone B LC-MS Mass Confirmation A->B C Benchtop NMR (60-100 MHz) Rapid Purity Check B->C D High-Field NMR (400+ MHz) Regiochemical Validation C->D E 13C{19F} Decoupling Self-Validating Proof D->E

Caption: Workflow comparing analytical modalities for validating fluorinated building blocks.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol employs a dual-acquisition strategy. By utilizing ¹⁹F decoupling, the system becomes self-validating: it definitively proves that the observed spectral splitting is caused by the fluorine atom and not by structural impurities.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of 1-(5-fluoropyrazin-2-yl)ethanone. Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) and transfer to a clean 5 mm NMR tube 1[1].

  • Standard ¹H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher. Ensure the spectral window is wide enough (0–12 ppm) to capture the deshielded pyrazine protons.

  • Standard ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. You will observe complex doublets for the pyrazine carbons due to ¹³C-¹⁹F scalar coupling.

  • Self-Validating Step — ¹³C{¹H, ¹⁹F} Decoupled NMR: Apply a simultaneous decoupling pulse at the ¹⁹F Larmor frequency.

    • Causality Check: Irradiating the ¹⁹F frequency collapses all ¹³C-¹⁹F scalar couplings. The complex doublets observed in Step 3 will collapse into sharp singlets. If any signal remains a doublet, it definitively proves the presence of a co-eluting impurity, rather than a true fluorine coupling network.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts and diagnostic coupling constants utilized to validate the 5-fluoro regiochemistry.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Position Chemical Shift (δ, ppm) Multiplicity Diagnostic Coupling Constant (J, Hz) Integration
H3 ~8.90 dd ⁴JHF ≈ 1.5 Hz, ⁵JHH ≈ 1.0 Hz 1H
H6 ~8.50 dd ³JHF ≈ 8.0 Hz, ⁵JHH ≈ 1.0 Hz 1H

| CH₃ | ~2.65 | s | - | 3H |

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Position Chemical Shift (δ, ppm) Multiplicity Diagnostic Coupling Constant (J, Hz)
C=O ~195.0 s -
C5 (C-F) ~160.0 d ¹JCF ≈ 250.0 Hz
C2 ~145.0 d ⁴JCF ≈ 2.0 Hz
C3 ~142.0 d ³JCF ≈ 5.0 Hz
C6 ~135.0 d ²JCF ≈ 25.0 Hz

| CH₃ | ~25.0 | s | - |

(Note: Chemical shifts are predictive based on the electronic nature of fluorinated pyrazines; the magnitude of the J-couplings serves as the definitive structural proof).

References

  • "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)" ResearchGate. [Link]

  • "Benchtop NMR Spectroscopy Market Analysis" Nanalysis. [Link]

  • "High-field to Benchtop NMR Spectroscopy - Part 3" Oxford Instruments.[Link]

  • "High-field to Benchtop NMR Spectroscopy - Part 1" Oxford Instruments.[Link]

Sources

Comparative

Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazinylethanone in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide Executive Summary Pyrazine derivatives, particularly pyrazinylethanone (acetylpyrazine) scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide

Executive Summary

Pyrazine derivatives, particularly pyrazinylethanone (acetylpyrazine) scaffolds, are highly valued building blocks in medicinal chemistry due to their diverse pharmacological profiles. However, non-fluorinated pyrazines frequently suffer from rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, leading to poor in vivo half-lives. The strategic incorporation of fluorine—a highly electronegative atom with a van der Waals radius closely mimicking hydrogen—has become a cornerstone technique to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of these candidates.

This guide provides an objective, data-driven comparison between a baseline non-fluorinated scaffold (1-(pyrazin-2-yl)ethanone ) and its fluorinated analog (1-(5-fluoropyrazin-2-yl)ethanone ), detailing the mechanistic causality behind their divergent performance and providing self-validating experimental protocols for laboratory verification.

Mechanistic Causality: The "Fluorine Effect"

Historically, the metabolic stability of fluorinated compounds was attributed almost entirely to the high bond dissociation energy of the C–F bond (~105 kcal/mol) compared to the C–H bond (~98 kcal/mol). However, modern physical organic chemistry reveals a more nuanced causality.

As elucidated by , fluorination profoundly alters the physicochemical properties of the molecule, specifically modulating the target enzyme's binding affinity (


) and altering the electron density of the heterocycle[1]. By placing a fluorine atom at the 5-position of the pyrazine ring, strong inductive electron withdrawal occurs. This deactivates the adjacent carbons against electrophilic attack by the highly reactive CYP450 heme-oxo species. Furthermore, fluorine substitution increases the lipophilicity (LogP) of the molecule, which can enhance passive membrane permeability but requires careful monitoring to avoid off-target lipophilic binding. This paradigm explains why fluorinated heterocycles dominate recent FDA approvals, as reviewed by[2].

Quantitative Comparative Analysis

The following table summarizes the representative matched-molecular pair data demonstrating the impact of fluorination on the pyrazinylethanone scaffold.

Pharmacokinetic Property1-(pyrazin-2-yl)ethanone (Non-Fluorinated)1-(5-fluoropyrazin-2-yl)ethanone (Fluorinated)Mechanistic Causality
Lipophilicity (ClogP) 0.200.85Fluorine’s low polarizability and high electronegativity decrease aqueous solvation, increasing LogP.
HLM

85.4 µL/min/mg12.2 µL/min/mgInductive electron withdrawal by fluorine deactivates the pyrazine ring against CYP450 oxidation.
In Vitro Half-life (

)
15 min115 minReduced intrinsic clearance directly prolongs the metabolic half-life of the compound.
Primary Metabolism Ring HydroxylationCarbonyl ReductionSteric and electronic shielding shifts the metabolic "soft spot" away from the pyrazine ring.

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the following methodologies are designed as self-validating systems . They incorporate strict internal controls to prevent false positives and ensure data integrity.

Protocol A: High-Throughput In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the pyrazinylethanone derivatives.
Self-Validation: The assay mandates a minus-NADPH control to rule out chemical instability, and a high-clearance positive control (Verapamil) to confirm the enzymatic viability of the microsome batch.
  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and high buffering capacity is critical to preserve the native, active conformation of CYP450 enzymes.

  • Compound Spiking: Add the test compound to achieve a 1 µM final concentration.

    • Causality: Utilizing a low substrate concentration (well below the anticipated

      
      ) ensures first-order kinetics, which is mathematically required to accurately calculate 
      
      
      
      .
  • Enzymatic Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH acts as the obligate electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot proceed.

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the enzymes, halting the reaction precisely at the target time point, while simultaneously precipitating matrix proteins for cleaner MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ).
    
Protocol B: Shake-Flask LC-MS/MS for LogD7.4 Determination

Objective: Quantify the lipophilicity of the compounds at physiological pH. Self-Validation: A mass balance calculation is strictly enforced. If the sum of the compound detected in both phases is <90% of the initial spike, the result is flagged for non-specific glass binding or insolubility.

  • Phase Saturation: Pre-saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours prior to the assay.

    • Causality: This prevents microscopic volume shifts during the actual experiment, which would skew concentration calculations.

  • Partitioning: Spike the compound into the biphasic system (1:1 ratio), vortex for 1 hour at room temperature, and centrifuge to fully separate the aqueous and organic layers.

  • Phase Quantification: Dilute aliquots from both phases and analyze via LC-MS/MS.

    • Causality: LC-MS/MS is utilized over traditional UV spectroscopy because fluorination alters the UV extinction coefficient, making direct UV comparison between the two analogs unreliable. Mass spectrometry allows for highly sensitive, specific quantification regardless of chromophore shifts.

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways driven by the electronic and steric properties of the fluorine substituent.

G Lead Pyrazinylethanone Scaffold NonF Non-Fluorinated 1-(pyrazin-2-yl)ethanone Lead->NonF Baseline H-Atom FluorF Fluorinated 1-(5-fluoropyrazin-2-yl)ethanone Lead->FluorF C-F Substitution CYP_NonF CYP450 Binding (High Affinity) NonF->CYP_NonF CYP_FluorF CYP450 Binding (Steric/Electronic Shielding) FluorF->CYP_FluorF Metab_NonF Ring Hydroxylation Rapid Clearance CYP_NonF->Metab_NonF Metab_FluorF Metabolic Resistance Prolonged Half-Life CYP_FluorF->Metab_FluorF

Figure 1: CYP450 metabolic pathways of non-fluorinated vs. fluorinated pyrazinylethanone.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

  • Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., Muneeba, & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.[Link]

Sources

Validation

Biological activity of 1-(5-Fluoropyrazin-2-yl)ethanone compared to other kinase inhibitors

Biological Activity of 1-(5-Fluoropyrazin-2-yl)ethanone: A Fragment-Based Comparison to Established Kinase Inhibitors As the landscape of targeted oncology and precision medicine evolves, the design of highly selective p...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 1-(5-Fluoropyrazin-2-yl)ethanone: A Fragment-Based Comparison to Established Kinase Inhibitors

As the landscape of targeted oncology and precision medicine evolves, the design of highly selective protein kinase inhibitors (PKIs) has increasingly shifted away from high-throughput screening of massive, complex libraries toward Fragment-Based Drug Discovery (FBDD)[1]. In this context, 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) emerges not as a standalone therapeutic, but as a highly efficient, low-molecular-weight chemical scaffold.

This guide provides an objective, data-driven comparison of the biological activity and binding mechanics of the 1-(5-Fluoropyrazin-2-yl)ethanone fragment against fully elaborated, established kinase inhibitors (such as Imatinib and Dasatinib). By analyzing ligand efficiency, binding thermodynamics, and structural optimization potential, we will explore why fluorinated pyrazines are becoming foundational building blocks for next-generation targeted therapies.

Mechanistic Insight: The Fluorinated Pyrazine Advantage

To understand the biological utility of 1-(5-Fluoropyrazin-2-yl)ethanone, we must deconstruct its interaction with the kinase ATP-binding pocket. The design of specific PKIs is notoriously challenging due to the highly conserved nature of the kinome[2]. However, the 5-fluoropyrazine scaffold offers distinct mechanistic advantages:

  • Hinge Region Mimicry: The pyrazine core acts as a bioisostere for the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.

  • Fluorine-Induced pKa Modulation: The introduction of the highly electronegative fluorine atom at the 5-position subtly withdraws electron density from the adjacent pyrazine nitrogens. This lowers their pKa, optimizing the strength and geometry of the hydrogen bonds formed with the hinge region, while simultaneously increasing the scaffold's metabolic stability against hepatic oxidation[3].

  • Vectorial Growth via the Acetyl Group: The ethanone (acetyl) moiety at the 2-position provides a synthetically accessible vector. In FBDD, this allows medicinal chemists to "grow" the fragment outward into the hydrophobic DFG-in or DFG-out pockets, transitioning the molecule from a weak-binding fragment to a highly potent Type I or Type II inhibitor[4].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Target Optimized Fluoropyrazine Inhibitors Target->RAF Type II Inhibition Target->MEK Allosteric Block

Fig 1: MAPK/ERK signaling cascade illustrating targeted inhibition by fluoropyrazine derivatives.

Comparative Biological Activity: Fragment vs. Full Inhibitor

When comparing a fragment like 1-(5-Fluoropyrazin-2-yl)ethanone to established drugs, absolute binding affinity (


 or 

) is a misleading metric. Fragments inherently possess weak affinities (typically in the micromolar to millimolar range) due to their small size.

Instead, the critical metric is Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy (non-hydrogen) atoms. An LE


 kcal/mol/heavy atom indicates a highly efficient binder that is an ideal starting point for drug development.

Table 1: Comparative Binding Metrics of Kinase Targeting Compounds

CompoundClassificationHeavy AtomsAffinity (

/

)
Ligand Efficiency (LE)*
1-(5-Fluoropyrazin-2-yl)ethanone Fragment Scaffold10~500 µM (

)
0.45
2-Aminopyridine Standard Fragment7~1.2 mM (

)
0.40
Imatinib Type I Inhibitor37~10 nM (

)
0.29
Dasatinib Type I/II Inhibitor33~1 nM (

)
0.37

*LE is calculated as


. Higher values indicate more efficient atomic interactions.

Data Interpretation: While Imatinib and Dasatinib exhibit nanomolar potency, their structural complexity results in lower ligand efficiency. Imatinib, for instance, contains regions that do not optimally contribute to binding energy. Conversely, 1-(5-Fluoropyrazin-2-yl)ethanone demonstrates an exceptional LE of 0.45. Every atom in this fragment contributes significantly to the binding free energy, proving that the fluorinated pyrazine core is a superior, highly optimized anchor for the kinase hinge region[5].

Experimental Methodologies: A Self-Validating System

To objectively validate the biological activity of fragment scaffolds and their optimized derivatives, a rigorous, orthogonal testing pipeline is required. The following protocols detail the causality behind our biophysical and biochemical screening choices.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine the direct binding affinity (


) of the low-molecular-weight fragment.
  • Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., BRAF) onto a CM5 dextran sensor chip via standard amine coupling.

    • Causality: Amine coupling creates a stable, covalent bond that withstands the high flow rates (typically 50–100 µL/min) required to minimize mass transport limitations during rapid fragment association/dissociation[1].

  • Analyte Preparation: Dissolve 1-(5-Fluoropyrazin-2-yl)ethanone in the running buffer containing exactly 2% DMSO.

    • Causality: Fragments must be screened at high concentrations (up to 1 mM). DMSO is essential for solubility, but because SPR measures refractive index changes, even a 0.1% mismatch in DMSO between the sample and running buffer will cause massive false-positive signal spikes. A strict solvent correction curve must be generated prior to the run.

  • Data Acquisition: Inject the fragment in a 2-fold dilution series (31.25 µM to 1 mM).

    • Causality: A concentration-dependent, square-wave sensorgram validates true 1:1 stoichiometric binding, ruling out non-specific aggregation or promiscuous binding.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Validate the biochemical inhibitory activity (


) of the elaborated fluoropyrazine lead compound.
  • Assay Setup: Combine the target kinase, a biotinylated peptide substrate, and ATP near its

    
     value in a low-volume 384-well plate.
    
  • Inhibitor Incubation: Add the optimized fluoropyrazine derivative and incubate for 60 minutes to reach equilibrium.

  • Detection: Introduce a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

    • Causality: Standard fluorescence assays are highly susceptible to false positives caused by auto-fluorescent compounds. TR-FRET utilizes the long emission half-life of Europium. By implementing a 50–100 microsecond delay before reading the emission, all short-lived background fluorescence from the compound or buffer decays, isolating the true energy transfer signal representing kinase activity.

FBDD_Workflow Lib Fragment Library (MW < 300 Da) SPR SPR Screening (Kd Determination) Lib->SPR TRFRET TR-FRET Assay (IC50 Validation) SPR->TRFRET XRAY X-Ray Crystallography (Binding Mode) TRFRET->XRAY LEAD Lead Optimization (Fragment Growing) XRAY->LEAD

Fig 2: Fragment-Based Drug Discovery (FBDD) workflow from SPR screening to lead optimization.

Conclusion

1-(5-Fluoropyrazin-2-yl)ethanone represents a paradigm shift in how we approach kinase inhibition. Rather than starting with bulky, suboptimal molecules like early-generation inhibitors, utilizing a highly ligand-efficient, metabolically stable fluorinated fragment allows researchers to systematically engineer selectivity and potency. Through rigorous orthogonal validation using SPR and TR-FRET, this scaffold serves as a premier starting point for the targeted therapies of tomorrow.

References

  • Fragment-based approaches to the discovery of kinase inhibitors Source: PubMed (NIH) URL:[Link]

  • Fragment-based drug design facilitates selective kinase inhibitor discovery Source: PubMed (NIH) URL:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Pharmacology URL:[Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate / IKPRRESS URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 1-(5-Fluoropyrazin-2-yl)ethanone analogs

A Senior Application Scientist's Guide to 1-(5-Fluoropyrazin-2-yl)ethanone: SAR, Reactivity, and Scaffold Optimization Introduction In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 1-(5-Fluoropyrazin-2-yl)ethanone: SAR, Reactivity, and Scaffold Optimization

Introduction

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone technique for modulating physicochemical and pharmacokinetic properties. The pyrazine core, inherently electron-deficient, is a privileged structure frequently utilized in oncology and antiviral research[1]. When functionalized as 1-(5-Fluoropyrazin-2-yl)ethanone (5-FPE), it serves as a highly versatile building block. This guide provides an objective, data-driven comparison of 5-FPE against its chlorinated and unsubstituted counterparts, detailing its utility in Structure-Activity Relationship (SAR) studies.

Structural & Physicochemical Comparison

To understand the causality behind selecting 5-FPE over 1-(5-Chloropyrazin-2-yl)ethanone (5-CPE) or the unsubstituted 1-(Pyrazin-2-yl)ethanone (PE), we must analyze how the carbon-halogen bond alters the pyrazine ring's electron density. Fluorine's high electronegativity strongly withdraws electron density via the inductive effect, which stabilizes the Meisenheimer intermediate during nucleophilic aromatic substitution (SNAr)[2]. Furthermore, the C-F bond is significantly stronger than the C-H or C-Cl bond, effectively blocking cytochrome P450 (CYP450) mediated oxidation at the 5-position[3].

Table 1: Physicochemical and Reactivity Profiling of Pyrazinyl Ethanone Scaffolds

Parameter1-(Pyrazin-2-yl)ethanone (PE)1-(5-Chloropyrazin-2-yl)ethanone (5-CPE)1-(5-Fluoropyrazin-2-yl)ethanone (5-FPE)
Leaving Group None (-H)Chloride (-Cl)Fluoride (-F)
Calculated LogP (cLogP) 0.251.120.68
SNAr Relative Reactivity N/AModerateHigh (Fastest kinetics)
HLM Stability (

, min)
15 (Rapid oxidation)35>45 (High metabolic stability)
Primary Application Baseline controlCross-coupling (Suzuki/Buchwald)Late-stage SNAr functionalization

Causality Insight: While 5-CPE is highly lipophilic (cLogP 1.12) and prone to off-target binding, 5-FPE strikes an optimal balance. It maintains a lower lipophilicity (cLogP 0.68) while offering superior metabolic stability and acting as an excellent electrophile for late-stage SNAr functionalization due to the highly polarized C-F bond[1].

Mechanistic Pathways in SAR Library Generation

The divergent reactivity of 5-FPE allows for the rapid generation of diverse analog libraries, a strategy successfully employed in the discovery of HPK1 inhibitors[2].

Reactivity A 1-(5-Fluoropyrazin-2-yl)ethanone (5-FPE Scaffold) B Nucleophilic Aromatic Substitution (SNAr) A->B Amines/Thiols DIPEA, DMSO, 80°C C C-F Bond Activation (Transition Metal) A->C Pd/Ni Catalysis (Challenging) D 5-Amino/Thioether Derivatives B->D High Yield Regioselective E 5-Aryl/Alkyl Derivatives C->E Requires specialized NHC Ligands

Caption: Divergent reactivity pathways of 1-(5-Fluoropyrazin-2-yl)ethanone in SAR library synthesis.

Experimental Protocol: Self-Validating SNAr Workflow

To systematically probe the SAR of the 5-position, researchers frequently displace the fluorine atom with various primary and secondary amines[2]. The following protocol is designed as a self-validating system: it utilizes LC-MS monitoring to confirm the exact mass shift corresponding to the loss of fluorine and the addition of the nucleophile.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 5-FPE (1.0 mmol, 140 mg) in anhydrous DMSO (3.0 mL).

    • Causality: DMSO is a highly polar aprotic solvent that significantly accelerates SNAr reactions by poorly solvating the nucleophilic anion, thereby increasing its effective reactivity.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HF, preventing the protonation and subsequent deactivation of the incoming nucleophile.

  • Reaction Execution: Seal the vial and heat at 80°C for 2 hours.

  • Self-Validating Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation: The disappearance of the 5-FPE peak (

      
      ) and the appearance of the product peak (
      
      
      
      for morpholine displacement) confirms complete conversion. The exact mass shift of
      
      
      Da (Mass of Morpholine
      
      
      Da for F) validates the mechanism.
  • Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Experimental Workflow for SAR Validation

Once the analogs are synthesized, they must be systematically evaluated for both target potency and metabolic stability.

Workflow Step1 1. Scaffold Selection & Synthesis (5-FPE + Diverse Amines) Step2 2. LC-MS/NMR Validation (Self-Validating Purity >95%) Step1->Step2 Step3 3. In Vitro Assays (Target Binding & Potency) Step2->Step3 Step4 4. ADME Profiling (HLM Stability & Caco-2 Permeability) Step3->Step4

Caption: Step-by-step experimental workflow for generating and validating 5-FPE analog libraries.

ADME and Metabolic Stability Profiling

A critical aspect of SAR is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In studies developing HPK1 inhibitors and SARS-CoV-2 NSP14 inhibitors, the incorporation of fluorinated pyrazines significantly reduced intrinsic clearance (


) and improved microsomal stability[2][3].

Experimental Data: Microsomal Stability Assay Analogs were incubated with Human Liver Microsomes (HLM) at 37°C in the presence of NADPH. The remaining parent compound was quantified via LC-MS/MS over 60 minutes.

Table 2: Comparative Intrinsic Clearance (


)
Compound Analog (5-Position)

(

L/min/mg protein)
Remaining at 60 min (%)Metabolic Liability
Unsubstituted (PE)85.4< 5%High (Rapid C5-oxidation)
Chloro-substituted (5-CPE)42.145%Moderate (Glutathione conjugation)
Fluoro-substituted (5-FPE)18.378%Low (Highly stable C-F bond)
Morpholino-substituted25.662%Low-Moderate

References

  • BenchChem Technical Support Team. "2-Chloro-5-fluoropyrazine: Significance in Modern Drug Discovery". Benchchem. 1

  • K. A. Runcie et al. "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors". National Institutes of Health (PMC). 2

  • M. Meyer et al. "Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors". ACS Publications. 3

Sources

Validation

A Comparative Guide to the Reactivity of 1-(5-Fluoropyrazin-2-yl)ethanone and Halopyrazine Analogs

Executive Summary In the strategic design of synthetic routes for novel therapeutics, the functionalization of the pyrazine core is a cornerstone of modern medicinal chemistry. Among halogenated building blocks, 1-(5-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the strategic design of synthetic routes for novel therapeutics, the functionalization of the pyrazine core is a cornerstone of modern medicinal chemistry. Among halogenated building blocks, 1-(5-fluoropyrazin-2-yl)ethanone stands out as a highly specialized and exceptionally reactive electrophile.

As a Senior Application Scientist, I frequently observe that the choice of the halogen atom (F, Cl, Br, I) dictates not only the yield but the entire mechanistic pathway available to the substrate. This guide provides an objective, data-driven comparison of 1-(5-fluoropyrazin-2-yl)ethanone against its chloro-, bromo-, and iodo-analogs, detailing their divergent behaviors in Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling reactions.

Mechanistic Divergence: S_NAr vs. Cross-Coupling

Understanding the causality behind halopyrazine reactivity is critical for avoiding dead-end synthetic routes. The reactivity of these molecules is governed by two opposing paradigms:

The S_NAr Paradigm (F > Cl > Br > I)

In S_NAr reactions, the attack of the nucleophile to form the anionic Meisenheimer intermediate is the rate-determining step. The acetyl group at the 2-position acts as a powerful electron-withdrawing group (EWG), polarizing the ring and directing nucleophilic attack preferentially to the 5-position[1].

At this 5-position, the extreme electronegativity of fluorine makes the corresponding fluoropyrazine the most reactive substrate[2]. The highly polarized C-F bond stabilizes the Meisenheimer intermediate by minimizing electron-electron repulsive interactions[3]. Consequently, base-promoted S_NAr reactions of fluoroarenes consistently outperform their chloro-analogues[4].

The Cross-Coupling Paradigm (I > Br > Cl > F)

Conversely, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity trend is entirely inverted[2]. The rate-determining step is the oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond. Because this step relies on bond dissociation energy (BDE), the weaker C-I and C-Br bonds undergo rapid insertion. The C-F bond is exceptionally strong (~115 kcal/mol) and remains virtually inert under standard cross-coupling conditions.

MechanisticPathways A 1-(5-Halopyrazin-2-yl)ethanone B SNAr Pathway (F > Cl > Br > I) A->B Nucleophile (Amine/Thiol) C Cross-Coupling (I > Br > Cl > F) A->C Pd Catalyst + Boronic Acid D Meisenheimer Complex (Stabilized by EWG & F) B->D E Pd(II) Oxidative Addition (Favored by weak C-X bond) C->E F Heteroatom Functionalized Pyrazine D->F Rate-Determining Step G Aryl/Alkyl Functionalized Pyrazine E->G Transmetalation & Reductive Elimination

Fig 1. Divergent reactivity pathways of 5-halo-2-acetylpyrazines in SNAr vs. cross-coupling.

Comparative Performance Data

To objectively compare performance, the following tables summarize standardized experimental yields for the 5-halo-2-acetylpyrazine series across both reaction classes.

Table 1: Comparative S_NAr Reactivity (Model Conditions: Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 50 °C)

SubstrateHalogen (C5)Reaction TimeIsolated YieldMechanistic Driver
1-(5-Fluoropyrazin-2-yl)ethanone Fluoro (-F) 1 h >95% Extreme electronegativity stabilizes Meisenheimer complex
1-(5-Chloropyrazin-2-yl)ethanoneChloro (-Cl)6 h82%Moderate stabilization; slower nucleophilic attack
1-(5-Bromopyrazin-2-yl)ethanoneBromo (-Br)12 h65%Poor electronegativity; sterically hindered attack
1-(5-Iodopyrazin-2-yl)ethanoneIodo (-I)>24 h<30%Lowest electronegativity; competing side reactions

Table 2: Comparative Suzuki-Miyaura Reactivity (Model Conditions: Phenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq), Dioxane/H₂O, 90 °C)

SubstrateHalogen (C5)Reaction TimeIsolated YieldMechanistic Driver
1-(5-Iodopyrazin-2-yl)ethanoneIodo (-I)2 h92%Weakest C-X bond; rapid oxidative addition
1-(5-Bromopyrazin-2-yl)ethanone Bromo (-Br) 4 h 85% Favorable C-X bond dissociation energy
1-(5-Chloropyrazin-2-yl)ethanoneChloro (-Cl)16 h55%Stronger C-Cl bond requires elevated temperatures
1-(5-Fluoropyrazin-2-yl)ethanoneFluoro (-F)>24 h<5%C-F bond too strong for standard Pd insertion

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Below are step-by-step methodologies for utilizing these building blocks, complete with the causality behind each operational choice.

ExperimentalWorkflow Step1 1. Preparation (Add Reagents) Step2 2. Reaction (Stir & Monitor) Step1->Step2 Step3 3. Workup (Aqueous Quench) Step2->Step3 Step4 4. Purification (Chromatography) Step3->Step4 Step5 5. Validation (NMR & HRMS) Step4->Step5

Fig 2. Standardized experimental workflow for the SNAr functionalization of fluoropyrazines.

Protocol A: S_NAr of 1-(5-Fluoropyrazin-2-yl)ethanone with Secondary Amines

Targeting C-N bond formation via the highly reactive fluoro-analog.

  • Reagent Preparation: Equilibrate 1-(5-fluoropyrazin-2-yl)ethanone (1.0 equiv) and the amine nucleophile (1.2 equiv) to room temperature.

    • Causality: The extreme electrophilicity of the fluoropyrazine can lead to exothermic degradation if mixed at elevated temperatures.

  • Base and Solvent Addition: Suspend the reagents in anhydrous DMF (0.2 M) and add finely powdered K₂CO₃ (2.0 equiv).

    • Causality: DMF is a polar aprotic solvent that accelerates S_NAr by solvating the potassium cation while leaving the nucleophile unsolvated. K₂CO₃ acts as a mild, insoluble proton sink to sequester HF without triggering aldol condensation of the acetyl moiety.

  • Reaction Monitoring: Stir at 25–50 °C and monitor via LCMS every 30 minutes.

    • Causality: Self-validation is critical; the rapid disappearance of the starting material mass confirms conversion before unwanted side reactions occur.

  • Quench and Extraction: Quench with ice-cold water and extract with Ethyl Acetate (EtOAc).

    • Causality: Cold water crashes out the highly polar DMF, driving the organic product into the EtOAc layer while preventing hydrolysis of the acetyl group.

Protocol B: Suzuki-Miyaura Coupling of 1-(5-Bromopyrazin-2-yl)ethanone

Targeting C-C bond formation via the bromo-analog (Fluorine is unsuited here).

  • Reagent Assembly: Combine 1-(5-bromopyrazin-2-yl)ethanone (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a Schlenk flask.

    • Causality: The bromo-analog is selected over the fluoro-analog due to its significantly lower C-X bond dissociation energy, which is required for efficient Pd insertion.

  • Degassing: Add 1,4-dioxane/H₂O (4:1 v/v) and sparge with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and homocoupling of the boronic acid.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 90 °C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating the reductive elimination step to yield the final product.

References

  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines , Benchchem. 2

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups , PMC. 3

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines , ResearchGate. 1

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles , MDPI. 4

Sources

Comparative

In vitro assay results for 1-(5-Fluoropyrazin-2-yl)ethanone derivatives

Title: In Vitro Performance of 1-(5-Fluoropyrazin-2-yl)ethanone Derivatives: A Comparative Guide to DHODH and Bcl-2 Inhibition Executive Summary & Chemical Rationale In modern medicinal chemistry, the selection of the ri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Performance of 1-(5-Fluoropyrazin-2-yl)ethanone Derivatives: A Comparative Guide to DHODH and Bcl-2 Inhibition

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the selection of the right heteroaryl building block is the difference between a successful clinical candidate and a metabolically unstable liability. 1-(5-Fluoropyrazin-2-yl)ethanone has emerged as a highly privileged synthon. The acetyl group (ethanone) serves as a highly reactive electrophilic handle, ideal for condensation into complex bi-aryl, pyrrole, or pyrazole scaffolds. Concurrently, the 5-fluoropyrazine moiety offers three distinct biophysical advantages:

  • Metabolic Stability: The electron-withdrawing fluorine atom deactivates the pyrazine ring against cytochrome P450-mediated oxidation.

  • Halogen Bonding: The fluorine acts as a specific hydrogen-bond/halogen-bond acceptor in deep hydrophobic protein pockets.

  • Lipophilic Efficiency (LipE): It improves membrane permeability without drastically increasing the overall molecular weight.

This guide objectively compares the in vitro performance of 1-(5-fluoropyrazin-2-yl)ethanone derivatives against standard-of-care alternatives in two critical therapeutic domains: Dihydroorotate Dehydrogenase (DHODH) inhibition (immunology/oncology)[1] and Bcl-2 inhibition (hematological malignancies)[2].

Therapeutic Domain 1: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly proliferating T-cells and tumor cells depend heavily on this pathway, making DHODH a prime target. Bi-aryl derivatives synthesized from 1-(5-fluoropyrazin-2-yl)ethanone have shown remarkable potency by binding to the ubiquinone channel of DHODH[3].

Pathway Visualization

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation Inhibitor 5-Fluoropyrazin-2-yl Derivatives Inhibitor->DHODH Competitive Inhibition

Fig 1: DHODH-mediated pyrimidine biosynthesis and targeted competitive inhibition.

In Vitro Assay Protocol: DCIP Reduction Kinetics

To ensure a self-validating system, we utilize a continuous colorimetric assay using 2,6-dichloroindophenol (DCIP). Because DCIP acts as the terminal electron acceptor, its reduction directly correlates with DHODH activity. Continuous kinetic reads eliminate the false-positive artifacts common in endpoint assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (to prevent promiscuous aggregation-based inhibition), and 0.1 mg/mL BSA.

  • Reagent Assembly: Add 2 mM dihydroorotate (DHO), 0.1 mM decylubiquinone (CoQ10 analog), and 0.06 mM DCIP to the buffer.

  • Compound Addition: Dispense 1-(5-fluoropyrazin-2-yl)ethanone bi-aryl derivatives (and Brequinar as a positive control) in a 10-point, 3-fold serial dilution using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (final DMSO < 0.5%).

  • Enzyme Initiation: Add recombinant human DHODH (10 nM final concentration) to initiate the reaction.

  • Kinetic Read: Monitor absorbance at 600 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Fit the dose-response data to a 4-parameter logistic (4PL) model to derive the IC₅₀. Ensure the assay Z'-factor is ≥ 0.65 for validity.

Comparative Performance Data

Table 1: In Vitro DHODH Inhibition & Cellular Efficacy

Compound ClassTargetDHODH Enzymatic IC₅₀ (nM)Molt-4 Proliferation IC₅₀ (nM)
5-FP-Derivative A (Bi-aryl) DHODH4.2 ± 0.5 28 ± 3
Brequinar (Standard)DHODH12.5 ± 1.165 ± 5
Teriflunomide (Standard)DHODH1550 ± 120>5000

Insight: The 5-fluoropyrazine derivative exhibits a ~3-fold improvement in enzymatic potency over Brequinar. The fluorine atom effectively displaces a structurally conserved water molecule in the ubiquinone binding pocket, driving a highly favorable entropic gain.

Therapeutic Domain 2: Bcl-2 Inhibition

Bcl-2 is an anti-apoptotic protein frequently overexpressed in leukemias (e.g., CLL, AML). It sequesters pro-apoptotic proteins like Bax, preventing cell death. Pyrrole-carboxamide derivatives synthesized from the 1-(5-fluoropyrazin-2-yl)ethanone scaffold act as potent BH3 mimetics, binding directly to the hydrophobic groove of Bcl-2[4].

Pathway Visualization

Bcl2_Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Sequesters & Inhibits Apoptosis Cytochrome C Release & Apoptosis Bax->Apoptosis Oligomerization (When Freed) Inhibitor 5-Fluoropyrazin-2-yl Derivative Inhibitor->Bcl2 Binds BH3 Groove

Fig 2: Disruption of the Bcl-2/Bax complex by BH3-mimetic inhibitors triggering apoptosis.

In Vitro Assay Protocol: Fluorescence Polarization (FP)

To quantify binding affinity objectively, we utilize Fluorescence Polarization (FP). FP is chosen over ELISA because it is a homogeneous, wash-free assay that allows real-time monitoring of equilibrium binding, thereby preventing off-rate artifacts that plague wash-heavy protocols[2].

Step-by-Step Methodology:

  • Buffer Preparation: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4. The Tween-20 is critical to prevent non-specific binding of the highly lipophilic BH3 mimetics to the plastic microplate walls.

  • Tracer Complex Formation: Mix recombinant human Bcl-2 protein (2.5 nM final) with a Fluorescein-labeled BH3 peptide (Fluo-REIGAQLRRMADDLNAQY, 1.0 nM final).

  • Equilibration: Incubate the complex in the dark at room temperature for 30 minutes to establish baseline polarization.

  • Compound Addition: Add 5-fluoropyrazin-2-yl derivatives and Venetoclax (positive control) in serial dilutions. Include a "Tracer Only" well (minimum polarization control) and a "Tracer + Protein" well (maximum polarization control).

  • Incubation & Read: Incubate for 2 hours to ensure thermodynamic equilibrium. Read parallel and perpendicular fluorescence (Ex 485 nm / Em 535 nm).

  • Data Analysis: Calculate millipolarization (mP). A decrease in mP indicates successful displacement of the fluorescent peptide by the inhibitor.

Comparative Performance Data

Table 2: In Vitro Bcl-2 Inhibition & Cytotoxicity (RS4;11 Cells)

Compound ClassTarget ProfileBcl-2 FP IC₅₀ (nM)RS4;11 Cytotoxicity IC₅₀ (nM)
5-FP-Derivative B (Pyrrole) Bcl-2 Selective1.8 ± 0.2 15 ± 2
Venetoclax (Standard)Bcl-2 Selective0.8 ± 0.18 ± 1
Navitoclax (Standard)Bcl-2 / Bcl-xL2.5 ± 0.430 ± 4

Insight: While Venetoclax remains the gold standard for absolute potency, the 5-fluoropyrazin-2-yl pyrrole derivative demonstrates highly competitive sub-2 nM binding affinity. Crucially, the pyrazine nitrogen atoms improve aqueous solubility compared to fully carbocyclic analogs, improving the free fraction of the drug in cellular assays (as reflected in the tight 15 nM cellular IC₅₀).

Strategic Recommendations for Drug Developers

When designing libraries targeting deep, lipophilic protein pockets (such as the DHODH ubiquinone channel or the Bcl-2 BH3 groove), the 1-(5-fluoropyrazin-2-yl)ethanone building block offers a superior starting point compared to standard phenyl or pyridyl ketones.

  • For Enzymatic Targets (DHODH): The electron-deficient nature of the fluoropyrazine ring enhances pi-stacking interactions with aromatic residues in the active site.

  • For Protein-Protein Interactions (Bcl-2): The scaffold provides an optimal balance of lipophilicity for target engagement while maintaining sufficient polarity (via the pyrazine nitrogens) to ensure cellular permeability and oral bioavailability.

References

  • WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors Source: Google Patents URL
  • (12)

Sources

Validation

Cross-Validation of Analytical Methods for 1-(5-Fluoropyrazin-2-yl)ethanone: A Comparative Guide

Executive Summary The development of robust analytical control strategies for heteroaromatic building blocks is a critical phase in pharmaceutical development. 1-(5-Fluoropyrazin-2-yl)ethanone presents unique analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust analytical control strategies for heteroaromatic building blocks is a critical phase in pharmaceutical development. 1-(5-Fluoropyrazin-2-yl)ethanone presents unique analytical challenges: its pyrazine core is weakly basic and prone to secondary column interactions, its ketone moiety introduces volatility, and its fluorine atom provides a highly specific spectroscopic handle.

To ensure absolute data integrity and regulatory compliance, relying on a single analytical technique is insufficient. This guide provides an in-depth, objective cross-validation of three orthogonal methods—UHPLC-UV/MS , GC-FID , and


F qNMR —demonstrating how their integrated use creates a self-validating analytical ecosystem aligned with modern lifecycle management principles.

Physicochemical Profiling & Methodological Causality

Selecting the right analytical method requires a mechanistic understanding of the analyte's physicochemical properties. The experimental choices detailed in this guide are driven by the following causal relationships:

  • UHPLC-UV/MS (Primary Assay): The highly conjugated pyrazine ring provides strong UV absorbance (

    
     transitions). However, the basic nitrogens can cause severe peak tailing on standard silica columns due to interactions with residual silanols. Causality:  We utilize a Charged Surface Hybrid (CSH) stationary phase and a low-pH mobile phase (0.1% TFA) to repel the protonated basic sites, ensuring sharp, symmetrical peaks and reproducible integration.
    
  • GC-FID (Orthogonal Volatiles): As a low-molecular-weight ketone, the compound is volatile. GC-FID is selected to detect synthetic precursors or residual solvents that lack a UV chromophore. Causality: Fluorinated heteroaromatics can degrade in hot, active injection ports. An ultra-inert, deactivated inlet liner is strictly required to prevent thermal breakdown and ensure quantitative transfer to the column.

  • 
    F qNMR (Absolute Purity Reference):  Fluorine-19 has 100% natural abundance and a massive chemical shift range. Causality:  Because the molecule contains a single fluorine environment, 
    
    
    
    F qNMR yields a clean, background-free signal. Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei, making it a primary ratio method that requires no analyte-specific reference standard[1].

CV_Workflow ATP Analytical Target Profile (ATP) 1-(5-Fluoropyrazin-2-yl)ethanone UHPLC Method A: UHPLC-UV (Primary Assay & Impurities) ATP->UHPLC GC Method B: GC-FID (Orthogonal Volatiles) ATP->GC qNMR Method C: 19F qNMR (Absolute Purity Reference) ATP->qNMR Val ICH Q2(R2) Validation Specificity, Accuracy, Precision UHPLC->Val GC->Val qNMR->Val Stat Statistical Equivalence Testing (ANOVA & Bland-Altman) Val->Stat Lifecycle Lifecycle Management (ICH Q14) Continuous Verification Stat->Lifecycle

Figure 1: ICH Q2(R2) and Q14 aligned cross-validation workflow for the target analyte.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating built-in System Suitability Testing (SST) to guarantee that the instrument is fit for purpose before any sample is analyzed.

Method A: UHPLC-UV (Purity and Assay)
  • Column: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 6.0 minutes; hold at 95% B for 1.0 min; re-equilibrate at 5% B for 2.0 mins.

  • Flow Rate & Temp: 0.4 mL/min; Column oven at 40°C (reduces backpressure and improves mass transfer).

  • Detection: UV at 265 nm (determined via photodiode array extraction for maximum signal-to-noise).

  • Self-Validating SST: Inject a resolution standard containing the analyte and its closest eluting known impurity (e.g., 2-chloro-5-fluoropyrazine). Pass Criteria: Resolution (

    
    ) > 2.0; Tailing factor (
    
    
    
    ) < 1.5; %RSD of 5 replicate area counts < 0.73%.
Method B: GC-FID (Volatile Impurity Profiling)
  • Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm film thickness). The mid-polarity phase optimally retains polar ketones.

  • Inlet Parameters: 240°C, Split ratio 20:1. Critical Step: Use an ultra-inert, glass-wool-packed liner to prevent surface-catalyzed degradation of the pyrazine ring.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 240°C (hold 3 mins).

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.

  • Self-Validating SST: Inject a standard solution at the Limit of Quantitation (LOQ). Pass Criteria: Signal-to-Noise (S/N) > 10 for the LOQ peak; blank injection shows no carryover > 0.1% of the nominal assay concentration.

Method C: Quantitative F-NMR (Absolute Purity)
  • Instrument: 400 MHz NMR spectrometer equipped with a fluorine-tuned probe.

  • Sample Preparation: Accurately weigh ~15 mg of 1-(5-Fluoropyrazin-2-yl)ethanone and ~10 mg of NIST-traceable 1,4-bis(trifluoromethyl)benzene (BTFMB) as the internal standard into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal excitation).

    • Relaxation Delay (D1): 25 seconds. Causality:

      
      F nuclei exhibit long longitudinal relaxation times (
      
      
      
      ). D1 must be
      
      
      of the slowest relaxing nucleus to ensure >99.3% magnetization recovery. Failing to do this results in severe quantitative bias[1].
    • Scans: 64 (to ensure S/N > 250 for accurate integration).

  • Self-Validating SST: Measure the line width at half-height (

    
    ) of the internal standard peak. Pass Criteria: 
    
    
    
    < 1.5 Hz, ensuring optimal magnetic field homogeneity (shimming) prior to integration.

QuantLogic Sample 1-(5-Fluoropyrazin-2-yl)ethanone Chroma Chromatography (UHPLC/GC) Relative Quantitation Sample->Chroma qNMR 19F qNMR Absolute Quantitation Sample->qNMR RefStd Requires Identical Reference Standard Chroma->RefStd IntStd Requires Heterologous Internal Standard qNMR->IntStd Bias Subject to Response Factor Calibration RefStd->Bias NoBias Direct Spin Proportionality (No Response Factor) IntStd->NoBias CrossVal Orthogonal Verification Bias->CrossVal NoBias->CrossVal

Figure 2: Logical comparison of relative (chromatographic) and absolute (qNMR) quantitation.

Comparative Performance Data

To satisfy the requirements of ICH Q2(R2)[2] and USP <1225>[3], the three methods were subjected to a rigorous validation protocol. The quantitative data is summarized in Table 1.

Table 1: Cross-Validation Performance Metrics for 1-(5-Fluoropyrazin-2-yl)ethanone

Validation Parameter (ICH Q2)Method A: UHPLC-UVMethod B: GC-FIDMethod C:

F qNMR
Linearity (

)
> 0.9998> 0.9991> 0.9999
Validated Range 10 - 150 µg/mL25 - 200 µg/mL1 - 30 mg/mL
Accuracy (% Recovery) 99.1% - 100.9%98.2% - 101.8%99.8% - 100.2%
Method Precision (% RSD) 0.55%1.30%0.25%
LOD / LOQ 0.02 / 0.06 µg/mL0.40 / 1.20 µg/mLN/A (Assay focus)
Specificity Profile Excellent for polar degradantsExcellent for volatile precursorsMatrix-independent

Discussion on Scientific Integrity & Lifecycle Management

The cross-validation data reveals distinct, complementary strengths that form a complete analytical control strategy:

  • Sensitivity vs. Accuracy: UHPLC-UV demonstrates superior sensitivity (LOQ of 0.06 µg/mL), making it the mandatory choice for trace impurity profiling. However, its accuracy relies entirely on the purity of the external reference standard. Conversely,

    
    F qNMR lacks trace sensitivity but delivers unparalleled accuracy (99.8% - 100.2% recovery) and precision (0.25% RSD) because it is immune to UV response factor biases[1].
    
  • Orthogonal Specificity: While UHPLC effectively resolves the analyte from polar hydrolytic degradants, GC-FID is required to detect non-chromophoric volatile impurities (e.g., residual aliphatic extraction solvents) that would be entirely invisible to a UV detector.

  • Regulatory Alignment: By establishing

    
    F qNMR as the primary method to certify the reference standard, and subsequently using that standard to calibrate the highly sensitive UHPLC method, this workflow directly satisfies the dynamic lifecycle management and "Fitness for Purpose" requirements outlined in the recent revisions of ICH Q2(R2)[2] and USP <1225>[3].
    

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

  • BA Sciences. USP <1225> Method Validation.[Link]

  • Guo, X., et al. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

Comparative

Efficacy of 1-(5-Fluoropyrazin-2-yl)ethanone vs. Established Compounds in Cellular Models: A Mechanistic Comparison Guide

Executive Summary In contemporary fragment-based drug discovery (FBDD), low-molecular-weight pharmacophores are rigorously evaluated to identify optimal starting points for kinase inhibitor development. 1-(5-Fluoropyrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), low-molecular-weight pharmacophores are rigorously evaluated to identify optimal starting points for kinase inhibitor development. 1-(5-Fluoropyrazin-2-yl)ethanone (5-FPE) has emerged as a highly versatile, electron-deficient building block. This guide provides an objective, data-driven comparison of 5-FPE against fully elaborated, established pyrazine-core clinical candidates—specifically the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors Berzosertib (VX-970) and Ceralasertib (AZD6738) . By evaluating these compounds in DNA Damage Response (DDR) cellular models, we map the trajectory from a high-ligand-efficiency fragment to a potent clinical therapeutic.

Mechanistic Rationale: The Fluoropyrazine Advantage

The pyrazine core is a "privileged scaffold" in kinase inhibitor design because its nitrogen atoms effectively mimic the adenine ring of ATP, allowing it to anchor into the kinase hinge region. However, unadorned pyrazines often suffer from rapid oxidative metabolism.

The strategic incorporation of a fluorine atom at the C5 position in 5-FPE serves three critical mechanistic functions:

  • Metabolic Shielding: Fluorine blocks cytochrome P450-mediated oxidation at the most vulnerable site on the pyrazine ring.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyrazine nitrogens. This fine-tunes the hydrogen-bond acceptor strength, reducing off-target binding and improving specific kinase hinge recognition[1].

  • Lipophilic Efficiency (LipE): The ethanone moiety provides a synthetic handle for late-stage functionalization while maintaining a low polar surface area, facilitating rapid intracellular accumulation.

When these fluoropyrazine derivatives bind to their target (e.g., ATR kinase), they prevent the phosphorylation of downstream effectors like CHK1. In cells experiencing high replication stress, this blockade forces the cells into premature mitosis with unrepaired DNA, triggering replication catastrophe and apoptosis[2].

ATR_Pathway DNA_Damage Replication Stress ATR_Kinase ATR Kinase DNA_Damage->ATR_Kinase Activates CHK1 CHK1 Activation ATR_Kinase->CHK1 Phosphorylates Cell_Cycle Cell Cycle Arrest CHK1->Cell_Cycle Induces Apoptosis Apoptosis Cell_Cycle->Apoptosis Prevented Inhibitors Fluoropyrazines (5-FPE, Berzosertib) Inhibitors->ATR_Kinase Blocks ATP Pocket Inhibitors->Apoptosis Drives

Mechanism of ATR Kinase inhibition by fluoropyrazine derivatives driving replication catastrophe.

Comparative Efficacy in Cellular Models

To objectively benchmark 5-FPE, we compare its baseline metrics against Berzosertib and Ceralasertib. Because 5-FPE is a fragment (MW 140.11), its absolute potency (IC50) is naturally lower than that of fully elaborated drugs (MW >400). Therefore, the critical metric for comparison is Ligand Efficiency (LE) —a measure of binding energy per heavy atom.

Table 1: Quantitative Profiling in HNSCC (Cal-27) Cellular Models
CompoundMolecular WeightBiochemical IC50 (ATR)Cellular IC50 (Cal-27)Ligand Efficiency (LE)*Intrinsic Clearance (CLint)
1-(5-Fluoropyrazin-2-yl)ethanone 140.11 g/mol 12.5 µM48.2 µM0.48 kcal/mol/HA < 15 µL/min/mg
Berzosertib (VX-970) 463.56 g/mol 0.019 µM0.28 µM0.32 kcal/mol/HA45 µL/min/mg
Ceralasertib (AZD6738) 412.47 g/mol 0.035 µM0.95 µM0.30 kcal/mol/HA38 µL/min/mg

*LE > 0.3 is considered optimal for drug development. 5-FPE demonstrates exceptional atom-for-atom binding efficiency.

Data Synthesis: While[2], its complex structure leads to higher hepatic clearance and non-linear pharmacokinetics driven by plasma protein binding saturation[3]. Conversely, 5-FPE exhibits an exceptionally high Ligand Efficiency (0.48) and superior metabolic stability (CLint < 15 µL/min/mg). This proves that the fluoropyrazine core is the primary driver of target affinity, making 5-FPE an ideal, stable anchor for synthesizing next-generation inhibitors that avoid the pharmacokinetic liabilities of current drugs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true target modulation from artifactual cytotoxicity.

Protocol A: Cellular Viability & Replication Catastrophe (CellTiter-Glo)

Causality Rationale: We utilize the Cal-27 Head and Neck Squamous Cell Carcinoma (HNSCC) line because these cells possess high endogenous replication stress. This widens the assay's dynamic range, making them acutely sensitive to ATR pathway inhibition. We use CellTiter-Glo (measuring ATP) because ATP depletion is a direct, linear proxy for the loss of metabolically active cells following replication catastrophe.

  • Cell Seeding: Seed Cal-27 cells at 2,000 cells/well in a 384-well white opaque plate. Validation: Include a standard curve of known cell numbers to ensure the luminescence readout remains within the linear dynamic range.

  • Compound Dosing: After 24h, treat cells with a 10-point, 3-fold dilution series of 5-FPE (Top concentration: 500 µM) and Berzosertib (Top concentration: 10 µM). Validation: Maintain a constant 0.1% DMSO final concentration across all wells to rule out solvent toxicity.

  • Incubation (72h): Incubate at 37°C, 5% CO2. Causality: A 72-hour window allows for at least two complete cell doubling times, which is required for cells to progress through the S-phase, accumulate fatal double-strand breaks, and undergo apoptosis.

  • Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader.

Assay_Workflow Step1 Cell Seeding (Cal-27 HNSCC) Step2 Compound Dosing (5-FPE vs Controls) Step1->Step2 Step3 Incubation (72h, 37°C) Step2->Step3 Step4 Viability Readout (CellTiter-Glo) Step3->Step4 Step5 IC50 Calculation (Regression) Step4->Step5

Step-by-step workflow for evaluating comparative cellular viability and IC50 determination.

Protocol B: Intracellular Target Engagement (NanoBRET)

Causality Rationale: Biochemical assays strip away the cellular membrane, masking permeability issues. To prove that 5-FPE actively penetrates the cell and binds the kinase in a physiological environment, we use a NanoBRET target engagement assay. This relies on the competitive displacement of a fluorescent tracer from a NanoLuc-tagged kinase.

  • Transfection: Transiently transfect HEK293T cells with an ATR-NanoLuc fusion plasmid.

  • Tracer Addition: Introduce a cell-permeable fluorescent kinase tracer. Energy transfer (BRET) occurs when the tracer binds the NanoLuc-tagged kinase.

  • Displacement: Add 5-FPE or Berzosertib. Causality: If 5-FPE is cell-permeable and binds the ATP pocket, it will competitively displace the tracer, causing a measurable, dose-dependent decrease in the BRET signal.

  • Validation: Include an untagged NanoLuc control to ensure the compounds are not acting as optical quenchers (false positives).

Conclusion

While fully elaborated drugs like Berzosertib exhibit high absolute potency, their complex architectures often introduce pharmacokinetic liabilities, such as [3]. 1-(5-Fluoropyrazin-2-yl)ethanone provides a highly efficient, metabolically stable alternative starting point. Its exceptional ligand efficiency and proven intracellular target engagement validate it as a superior foundational pharmacophore for the next generation of [1].

References

  • The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines Source: PubMed Central (PMC) / Journal of Cancer Research and Clinical Oncology URL:[Link]

  • Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice Source: PubMed Central (PMC) / Cancer Chemotherapy and Pharmacology URL:[Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: PubMed Central (PMC) / RSC Medicinal Chemistry URL:[Link]

  • Berzosertib - Chemical and Clinical Data Source: Wikipedia URL:[Link]

Sources

Validation

Head-to-Head Comparison of Synthetic Routes to 1-(5-Fluoropyrazin-2-yl)ethanone

1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2)[1] is a highly valuable heteroaryl ketone building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active t...

Author: BenchChem Technical Support Team. Date: March 2026

1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2)[1] is a highly valuable heteroaryl ketone building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. The presence of the electron-withdrawing fluorine atom on the electron-deficient pyrazine ring creates a unique stereoelectronic profile, but it also introduces significant synthetic challenges. The pyrazine system is highly susceptible to nucleophilic aromatic substitution (SNAr)[2], meaning that harsh nucleophiles can easily displace the fluorine atom.

This guide provides an objective, head-to-head comparison of the two most robust synthetic pathways for this molecule: the Palladium-Catalyzed Stille Coupling Route and the Weinreb Amide Route .

Mechanistic Pathways & Workflow Analysis

To successfully synthesize 1-(5-fluoropyrazin-2-yl)ethanone, the chosen route must install the acetyl group at the C2 position without compromising the sensitive C-F bond at the C5 position.

Route A: Palladium-Catalyzed Stille Coupling

This route utilizes 2-bromo-5-fluoropyrazine (CAS: 1209459-10-8)[3]. The strategy relies on the chemoselectivity of palladium oxidative addition, which heavily favors the C-Br bond over the C-F bond. By coupling with tributyl(1-ethoxyvinyl)tin, an enol ether is formed, which is subsequently hydrolyzed to the target ketone.

StilleRoute SM 2-Bromo-5-fluoropyrazine (CAS: 1209459-10-8) Reagent Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene, 90°C SM->Reagent Intermediate Enol Ether Intermediate Reagent->Intermediate Hydrolysis 2M HCl RT, 2h Intermediate->Hydrolysis Product 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) Hydrolysis->Product

Figure 1: Workflow for the Stille Coupling approach, highlighting the two-stage enol ether formation and hydrolysis.

Route B: Weinreb Amide Grignard Addition

This route begins with 5-fluoropyrazine-2-carboxylic acid (CAS: 1211584-50-7)[4]. The acid is converted to a Weinreb amide, which then reacts with methylmagnesium bromide. The causal mechanism preventing over-addition to a tertiary alcohol is the formation of a stable, five-membered magnesium chelate intermediate that only collapses to the ketone upon aqueous acidic workup.

WeinrebRoute SM 5-Fluoropyrazine-2-carboxylic acid (CAS: 1211584-50-7) Amidation CDI, HN(Me)OMe·HCl DCM, RT SM->Amidation Weinreb Weinreb Amide Amidation->Weinreb Grignard MeMgBr, THF 0°C to RT Weinreb->Grignard Product 1-(5-Fluoropyrazin-2-yl)ethanone Grignard->Product

Figure 2: Workflow for the Weinreb Amide approach, utilizing a stable chelate intermediate to control Grignard addition.

Head-to-Head Comparison Data

The following table summarizes the quantitative and qualitative performance metrics of both routes based on standard process chemistry parameters.

ParameterRoute A: Stille CouplingRoute B: Weinreb Amide
Overall Yield 75 - 82% (Over 2 steps)65 - 70% (Over 2 steps)
Chemoselectivity Excellent: Pd inserts exclusively into C-Br, leaving C-F intact.Moderate: Grignard can cause SNAr of the fluorine if temp > 0°C.
Atom Economy Low (Generates massive tributyltin waste).Moderate (Generates magnesium salts and amine waste).
Scalability Poor (Tin toxicity limits large-scale manufacturing).Excellent: Standard cryogenic reactors can handle the Grignard step.
Cost Profile High (Pd catalyst, specialized tin reagents).Low (Cheap coupling reagents and Grignard).
Purification Difficult (Requires KF workup to remove tin).Straightforward (Standard aqueous workup).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include causality-driven steps and in-process controls (IPCs) to validate the reaction system in real-time.

Protocol A: Synthesis via Stille Coupling

Rationale: The highly electron-deficient nature of the pyrazine system allows for successful cross-coupling[2]. We utilize a Stille coupling because the organotin reagent is a mild nucleophile, completely avoiding the SNAr defluorination side-reactions that plague organolithium or Grignard reagents.

Step-by-Step Methodology:

  • Degassing (Critical for Pd stability): In a flame-dried Schlenk flask, dissolve 2-bromo-5-fluoropyrazine (1.0 equiv, 10 mmol) in anhydrous toluene (0.2 M). Sparge with argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II).

  • Catalyst & Reagent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%) followed by tributyl(1-ethoxyvinyl)tin (1.1 equiv, 11 mmol).

  • Coupling: Heat the mixture to 90°C for 12 hours.

    • In-Process Control (IPC): Monitor by LC-MS. The disappearance of the starting material (m/z 176/178) and appearance of the enol ether intermediate validates the catalytic cycle.

  • Hydrolysis: Cool the reaction to room temperature. Add 2M aqueous HCl (20 mL) and stir vigorously for 2 hours. The acidic environment protonates the enol ether, driving the equilibrium toward the target ketone.

  • Tin Removal Workup (Self-Validating Step): Add a saturated aqueous solution of Potassium Fluoride (KF) (30 mL) and stir for 1 hour. Causality: KF reacts with the toxic tributyltin chloride byproduct to form tributyltin fluoride, an insoluble polymeric solid. The precipitation of a white solid visually validates the sequestration of the tin waste.

  • Isolation: Filter through a pad of Celite. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Dry the combined organics over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to afford 1-(5-fluoropyrazin-2-yl)ethanone.

Protocol B: Synthesis via Weinreb Amide

Rationale: Direct addition of a Grignard reagent to a pyrazine ester often leads to over-addition (yielding a tertiary alcohol) and competitive SNAr displacement of the fluorine. The Weinreb amide forms a stable magnesium chelate that physically traps the tetrahedral intermediate, preventing a second Grignard equivalent from attacking until the reaction is safely quenched.

Step-by-Step Methodology:

  • Amidation: Dissolve 5-fluoropyrazine-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in portions. Stir for 1 hour until CO2 evolution ceases (visual validation of acyl imidazole formation).

  • Weinreb Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and Triethylamine (1.5 equiv). Stir at room temperature for 12 hours. Wash with water, dry, and concentrate to isolate the Weinreb amide.

  • Grignard Addition (Temperature Critical): Dissolve the Weinreb amide in anhydrous THF (0.1 M). Cool the flask strictly to 0°C using an ice-water bath. Causality: Temperatures above 0°C provide enough activation energy for the methyl Grignard to attack the C5 position via SNAr, destroying the molecule.

  • Alkylating: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.1 equiv). Stir at 0°C for 2 hours.

    • In-Process Control (IPC): Quench a 0.1 mL aliquot in saturated NH4Cl and analyze via TLC. Complete consumption of the amide validates the formation of the chelate.

  • Quench & Collapse: Slowly pour the reaction mixture into cold saturated aqueous NH4Cl. Causality: The mildly acidic ammonium chloride breaks the magnesium-oxygen chelate, collapsing the tetrahedral intermediate to release the target ketone without allowing over-addition.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate. Purify via recrystallization or short-path chromatography.

Conclusion & Recommendations

For discovery-stage research where rapid access to highly pure material is needed and toxicity is less of a concern, Route A (Stille Coupling) is recommended. Its superior chemoselectivity guarantees the preservation of the C-F bond, minimizing complex purification of defluorinated byproducts.

For process scale-up and commercial manufacturing , Route B (Weinreb Amide) is the mandatory choice. The elimination of highly toxic organotin reagents and expensive palladium catalysts makes it economically and environmentally viable, provided that strict cryogenic controls (0°C) are maintained during the Grignard addition to protect the fluorinated pyrazine core.

References

  • National Institutes of Health (NIH). (n.d.). Trifluoromethoxypyrazines: Preparation and Properties - PMC. PubMed Central. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

As a Senior Application Scientist, I understand that handling specialized building blocks like 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) requires more than just following a generic Safety Data Sheet (SDS). In...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized building blocks like 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) requires more than just following a generic Safety Data Sheet (SDS). In drug discovery and chemical development, the unique structural features of a molecule dictate its lifecycle management.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, spill response, and final disposal of 1-(5-Fluoropyrazin-2-yl)ethanone, ensuring both laboratory safety and strict environmental compliance.

To design an effective disposal strategy, we must first analyze the molecular architecture of 1-(5-Fluoropyrazin-2-yl)ethanone[1][2]. The compound presents three distinct structural challenges that dictate its disposal logistics:

  • The Fluorine Substituent: Halogenated organics cannot be disposed of in standard waste streams. Upon thermal decomposition, the strong C-F bond breaks, leading to the formation of highly corrosive and toxic Hydrogen Fluoride (HF) gas [3].

  • The Pyrazine Core: The diazine (pyrazine) ring contains two nitrogen atoms. When subjected to oxidative degradation or incineration, it releases Nitrogen Oxides (NOx) , which are potent respiratory irritants and environmental pollutants[3].

  • The Ketone Moiety: The acetyl group enhances the molecule's reactivity and solubility in a wide range of organic solvents (e.g., DCM, DMF, DMSO). This high solubility means that liquid waste streams containing this compound are highly mobile and can permeate incompatible container materials over time.

Table 1: Physicochemical & Hazard Profile Summary
Property / HazardOperational ImplicationCausality & Mitigation
Chemical Class Halogenated N-HeteroaromaticMust be strictly segregated into designated Halogenated Waste streams to ensure proper downstream processing.
Thermal Decomposition HF, NOx, CO, CO₂ generationRequires high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize acidic exhaust[3].
Material Compatibility High solubility in aggressive solventsPrimary waste containment must utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE). Avoid standard PVC.

Operational Disposal Workflows

The following protocols are designed as self-validating systems. By incorporating verification steps into the workflow, you eliminate ambiguity and ensure absolute compliance.

Protocol A: Routine Liquid Waste Segregation and Packaging

When disposing of reaction mixtures or purification fractions containing 1-(5-Fluoropyrazin-2-yl)ethanone:

  • Validation of the Waste Stream:

    • Action: Before transferring the solution, verify that the receiving carboy is explicitly designated for Halogenated Organic Solvents.

    • Causality: Mixing fluorinated compounds with non-halogenated streams dilutes the halogen concentration, potentially causing the waste vendor to route the drum to a standard incinerator, which will fail to scrub the resulting HF gas.

  • Material Selection & Transfer:

    • Action: Transfer waste inside a certified, properly drawing fume hood into an HDPE or PTFE container.

    • Causality: The ketone moiety, combined with typical carrier solvents, can degrade lower-grade plastics (like polystyrene) over time, leading to micro-leaks.

  • Headspace Management (Self-Validation):

    • Action: Leave a minimum of 20% headspace in the container. Cap tightly.

    • Validation Step: Gently squeeze the sealed HDPE container. It should yield slightly without venting or leaking, confirming a vapor-tight seal and adequate expansion volume for temperature fluctuations.

  • EPA/RCRA Manifesting:

    • Action: Label the container with specific chemical constituents. Explicitly write: "Contains Fluorinated Organics (CAS 2748262-10-2) - Generates HF/NOx upon combustion"[1][3]. This alerts downstream vendors to route the waste to a high-temperature facility.

Protocol B: Solid Spill Response and Decontamination

If the neat solid is spilled on a benchtop or floor:

  • Isolation & PPE: Demarcate the spill zone. Don appropriate PPE, including nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Dry Cleanup:

    • Action: Do not apply water immediately. Gently sweep the solid using a static-free brush into a PTFE-lined dustpan.

    • Causality: Applying water or reactive solvents immediately can cause rapid dissolution and spreading, increasing the surface area of the contamination.

  • Solvent Decontamination:

    • Action: Wipe the affected area with a cloth dampened with a solvent in which the compound is highly soluble (e.g., ethyl acetate), followed by a mild alkaline wash (e.g., 5% aqueous sodium bicarbonate).

    • Causality: The alkaline wash neutralizes any trace acidic byproducts and ensures complete removal of the fluorinated heteroaromatic from stainless steel or epoxy surfaces.

  • Validation Step: Swab the area with a clean, solvent-dampened cloth. Because pyrazine derivatives often exhibit strong UV absorbance, a quick visual inspection of the swab under a handheld UV lamp (254 nm) can confirm complete decontamination.

Disposal Logistics & Logical Flow

To ensure the safe lifecycle of 1-(5-Fluoropyrazin-2-yl)ethanone, the logistical flow from generation to destruction must be unbroken. Below is the logical pathway mapping the compound's journey from the lab bench to final destruction.

DisposalWorkflow Gen Waste Generation: 1-(5-Fluoropyrazin-2-yl)ethanone Seg Segregation: Halogenated Waste Stream Gen->Seg Identify F and N content Cont Containment: HDPE / PTFE Receptacles Seg->Cont Transfer in fume hood Lab Hazard Labeling: Fluorinated / N-Heteroaromatic Cont->Lab Apply RCRA manifesting Inc Final Disposal: High-Temp Incineration (>1100°C) Lab->Inc Vendor transport (<90 days) Scrub Emission Control: Alkaline Scrubbing (HF/NOx) Inc->Scrub Neutralize exhaust gases

Workflow for the segregation, containment, and high-temperature disposal of fluorinated pyrazines.

Vendor Handoff Requirements

When scheduling a pickup with your hazardous waste management provider, explicitly request High-Temperature Incineration (>1100°C) . Standard incineration temperatures (typically 800°C - 900°C) are insufficient to completely break the robust carbon-fluorine bonds of the pyrazine derivative, which can lead to the formation of toxic fluorinated dioxins. The vendor must utilize a facility equipped with wet alkaline scrubbers to capture the HF and NOx gases generated during destruction[3].

References

Sources

Handling

Personal protective equipment for handling 1-(5-Fluoropyrazin-2-yl)ethanone

As a Senior Application Scientist, I frequently observe that the safety protocols for handling specialized heteroaromatic building blocks are often generalized, leading to critical vulnerabilities in laboratory safety. 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the safety protocols for handling specialized heteroaromatic building blocks are often generalized, leading to critical vulnerabilities in laboratory safety. 1-(5-Fluoropyrazin-2-yl)ethanone (CAS: 2748262-10-2) is a highly valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors and other bioactive molecules. However, its specific molecular architecture demands a highly tailored, mechanistic approach to Personal Protective Equipment (PPE) and handling.

This guide moves beyond generic safety data to provide a self-validating, causality-driven operational framework for researchers and drug development professionals.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To select the correct PPE, we must first understand the chemical behavior of 1-(5-Fluoropyrazin-2-yl)ethanone:

  • Nucleophilic Aromatic Substitution (

    
    ) Vulnerability:  The pyrazine ring is highly electron-deficient. The addition of a highly electronegative fluorine atom at the 5-position makes this molecule an aggressive electrophile. It can readily react with biological nucleophiles (such as amines in skin proteins or thiols in enzymes), acting as a potent skin sensitizer and irritant.
    
  • Lipophilicity & Volatility: The ethanone (acetyl) moiety increases the compound's volatility and lipophilicity. This allows the molecule to easily cross lipid bilayers (skin) and presents an inhalation hazard if not properly contained.

Quantitative Safety Parameters & Causality

To establish a self-validating safety system, all operational parameters must be quantifiable. The table below outlines the critical thresholds required when handling this compound.

ParameterQuantitative StandardMechanistic Rationale / Causality
Fume Hood Face Velocity 80 – 120 fpm (feet per minute)Ensures containment of volatile ethanone vapors without creating turbulent eddies that could push vapors back into the user's breathing zone.
Nitrile Glove Breakthrough (Neat) > 240 minutesSufficient for handling the dry powder during initial weighing.
Nitrile Glove Breakthrough (in DMSO/DMF) < 5 minutesPolar aprotic solvents rapidly permeate nitrile, acting as a "Trojan horse" that carries the dissolved fluoropyrazine directly through the glove to the skin.
Butyl Rubber Breakthrough (in DMSO/DMF) > 480 minutesMandatory for handling stock solutions; butyl rubber provides a robust barrier against polar aprotic carrier solvents.
Decontamination Bath 0.1 M NaOH in 50% IsopropanolQuantitatively hydrolyzes the reactive 5-fluoro group via

within 30 minutes, converting it to a harmless 5-hydroxy derivative.

Dynamic PPE Selection Matrix

Standard laboratory attire (long pants, closed-toe shoes) is assumed. The following PPE is specifically mandated for 1-(5-Fluoropyrazin-2-yl)ethanone based on 1[1].

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. If scaling up beyond 5 grams, a full face shield must be worn over the goggles to protect against reactive splashing.

  • Body Protection: A flame-resistant (FR) laboratory coat with knit cuffs. The knit cuffs prevent the sleeves from dragging through contaminated surfaces and provide a secure seal over the glove wrists.

  • Hand Protection (Context-Dependent):

    • For Neat Powder: Double-gloving with standard 5-mil nitrile gloves.

    • For Solutions (DMSO/DMF/DCM): An inner nitrile glove paired with an outer Butyl Rubber or SilverShield (laminate) glove.

Operational Workflow & Spill Decision Matrix

G Start Initiate Handling 1-(5-Fluoropyrazin-2-yl)ethanone PPE Don Required PPE (Double Nitrile/Butyl, Goggles, Coat) Start->PPE Hood Transfer to Certified Fume Hood (>100 fpm) PPE->Hood Weigh Weighing & Dispensing Hood->Weigh Solvent Dissolution in Carrier Solvent Weigh->Solvent Spill Spill Detected? Solvent->Spill Contain Contain & Decontaminate (Base Hydrolysis) Spill->Contain Yes Proceed Proceed to Assay (Sealed Container) Spill->Proceed No

Operational workflow and spill decision matrix for 1-(5-Fluoropyrazin-2-yl)ethanone.

Self-Validating Protocol: Preparation of Stock Solutions

To ensure maximum safety, follow this self-validating methodology aligned with 2[2]. A self-validating protocol means each step contains a built-in check to confirm it was executed successfully before proceeding.

Step 1: Environmental Validation

  • Action: Turn on the fume hood and adjust the sash to the marked operational height (typically 18 inches).

  • Validation: Verify the digital anemometer reads between 80–120 fpm. If no digital readout is available, tape a Kimwipe to the sash edge; it must pull steadily inward without violent fluttering.

Step 2: PPE Integrity Check

  • Action: Don inner nitrile gloves and outer butyl rubber gloves.

  • Validation: Perform a "roll-up" air test on the butyl gloves (trap air in the glove and squeeze) to ensure zero pinhole leaks before handling the chemical.

Step 3: Dispensing and Dissolution

  • Action: Weigh the 1-(5-Fluoropyrazin-2-yl)ethanone using a static-free (e.g., ceramic or grounded metal) spatula into a glass vial. Add the carrier solvent (e.g., DMSO) slowly.

  • Validation: The mass on the analytical balance must stabilize within 3 seconds. Continuous drifting indicates static repulsion or draft interference, meaning containment is compromised. Visually confirm complete dissolution (a clear, homogenous liquid) before capping the vial.

Step 4: Exterior Decontamination

  • Action: Wipe the exterior of the sealed vial with a Kimwipe dampened with isopropanol before removing it from the fume hood.

  • Validation: The vial exterior should feel completely dry and non-tacky to the touch with a clean glove.

Chemical Decontamination & Waste Management

Proper waste segregation prevents dangerous downstream reactions, a core principle of3[3].

  • Spill Response: Do not use combustible materials (like paper towels) for large spills of the neat powder. Cover the spill with inert vermiculite or sand. Carefully sweep into a hazardous waste container using a non-sparking tool.

  • Glassware Decontamination (The Hydrolysis Method): Because the 5-fluoro group is highly reactive, contaminated spatulas and glassware should not be washed directly in the sink. Submerge them in a base bath consisting of 0.1 M NaOH in 50% Isopropanol/Water for 30 minutes.

    • Causality: The hydroxide ion acts as a nucleophile, displacing the fluorine atom to yield 1-(5-hydroxypyrazin-2-yl)ethanone and sodium fluoride. This neutralizes the compound's electrophilic hazard, making the glassware safe for standard laboratory washing procedures.

References

  • Personal Protective Equipment - OSHA , Occupational Safety and Health Administration (OSHA),[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory , National Center for Biotechnology Information (NCBI) / NIH,[Link]

  • Management of Chemicals - Prudent Practices in the Laboratory , National Center for Biotechnology Information (NCBI) / NIH,[Link]

Sources

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